Product packaging for Brevicompanine B(Cat. No.:)

Brevicompanine B

Cat. No.: B1667784
M. Wt: 367.5 g/mol
InChI Key: HAXPBJUEOMQIJN-HBCLNWRISA-N
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Description

Brevicompanine B is a pyrroloindole.
This compound has been reported in Aspergillus janus and Penicillium brevicompactum with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N3O2 B1667784 Brevicompanine B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXPBJUEOMQIJN-HBCLNWRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Brevicompanine B: A Fungal Metabolite with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brevicompanine B is a diketopiperazine alkaloid, a class of natural products known for their structural complexity and diverse biological activities. Isolated from fungi of the Penicillium and Aspergillus genera, this compound has garnered significant interest in the scientific community for its roles as a plant growth regulator and a promising antiplasmodial agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes a summary of its spectroscopic data, details of its chemical synthesis, and available information on its mechanisms of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and plant sciences.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic indole alkaloid with the chemical formula C₂₂H₂₉N₃O₂. Its structure features a central diketopiperazine ring fused to a pyrroloindoline system, which is further substituted with an isobutyl group and a reverse prenyl group.

IUPAC Name: (1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione[1]

Synonyms:

  • (3R,5aS,10bR,11aS)-10b-(1,1-dimethyl-2-propen-1-yl)-6,10b,11,11a-tetrahydro-3-(2-methylpropyl)-2H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4(3H,5aH)-dione

  • NSC 215121-47-4

Physicochemical Data
PropertyValueReference
Molecular FormulaC₂₂H₂₉N₃O₂[1]
Molecular Weight367.49 g/mol [1]
Exact Mass367.225977 g/mol [1]
XLogP33.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Topological Polar Surface Area58.9 Ų
Spectroscopic Data
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.20-7.50mAromatic protons
¹H5.80ddVinyl proton
¹H5.00-5.10mVinyl protons
¹³C~170sCarbonyl carbons
¹³C~140sAromatic quaternary carbons
¹³C~120-130dAromatic CH carbons
¹³C~145dVinyl CH
¹³C~115tVinyl CH₂

Note: The data presented here is an approximation based on typical chemical shifts for similar structures and may not represent the exact experimental values.

Origin and Isolation

This compound is a secondary metabolite produced by certain species of fungi. It was first isolated from Penicillium brevicompactum.[2] Subsequently, it has also been identified as a metabolite of Aspergillus janus.[3]

Experimental Protocol: Isolation from Penicillium brevicompactum

While a specific, detailed protocol for the isolation of this compound is not available in the public domain, a general procedure can be inferred from literature describing the isolation of secondary metabolites from Penicillium species.

G General Workflow for Isolation of this compound cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification A Inoculation of Penicillium brevicompactum B Fermentation in a suitable broth medium A->B C Separation of mycelium and culture filtrate B->C D Solvent extraction of the filtrate (e.g., with ethyl acetate) C->D E Crude extract concentration D->E F Chromatographic separation (e.g., silica gel column chromatography) E->F G Further purification by HPLC F->G H Crystallization to obtain pure this compound G->H

Caption: A generalized workflow for the isolation and purification of this compound.

Total Synthesis

The total synthesis of this compound and its analogs has been accomplished, providing a means to produce these molecules for further biological evaluation and structure-activity relationship studies. The synthetic routes are complex and often involve stereoselective steps to establish the correct configuration of the multiple chiral centers.

Experimental Protocol: Key Synthetic Steps

A detailed, step-by-step protocol for the total synthesis of this compound is extensive and typically found in the supplementary information of specialized organic chemistry publications. However, a generalized workflow highlighting the key transformations can be outlined.

G Key Stages in the Total Synthesis of this compound A Starting Materials (e.g., Tryptophan derivatives) B Construction of the Diketopiperazine Ring A->B C Formation of the Pyrroloindoline Core B->C D Introduction of the Isobutyl Group C->D E Installation of the Reverse Prenyl Group D->E F Final Cyclization and Purification E->F

Caption: A simplified flowchart illustrating the major steps in a potential total synthesis of this compound.

Biological Activities and Mechanism of Action

This compound exhibits a range of interesting biological activities, with its roles as a plant growth regulator and an antiplasmodial agent being the most extensively studied.

Plant Growth Regulation

This compound, along with its analogs, has been shown to influence plant growth and development. Studies on the model plant Arabidopsis thaliana have revealed that brevicompanines can modulate the plant's circadian clock.[3][4] The circadian clock is an internal timekeeping mechanism that regulates various physiological processes in plants, including growth, metabolism, and responses to environmental cues.

Mechanism of Action: Brevicompanines have been observed to cause transcriptional misregulation of core components of the circadian clock.[3] This disruption of the natural oscillatory patterns of clock gene expression can lead to altered root growth and other developmental changes.

G Proposed Signaling Pathway of this compound in Plant Circadian Clock Regulation BrevB This compound Clock Core Circadian Clock Oscillator (e.g., CCA1, LHY, TOC1) BrevB->Clock Interacts with or influences GeneExp Transcriptional Misregulation of Clock Genes Clock->GeneExp Leads to Physiological Altered Physiological Rhythms (e.g., Root Growth) GeneExp->Physiological Results in

References

Brevicompanine B: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B is a diketopiperazine-related metabolite, a class of natural products known for their structural complexity and diverse biological activities. First isolated from the fungus Penicillium brevicompactum, it has also been identified in Aspergillus species.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its quantitative data, experimental methodologies, and known mechanisms of action.

Physical and Chemical Properties

This compound presents as white crystals with a purity of over 95% as determined by HPLC.[2] It is a relatively stable molecule under standard laboratory conditions, though long-term storage at -20°C is recommended.[1][2] The compound's solubility profile indicates it is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has poor solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C22H29N3O2[1][2][3]
Molecular Weight 367.5 g/mol [1][2][3]
CAS Number 215121-47-4[1]
Appearance White crystals[2]
Purity >95% by HPLC[1][2]
Long-Term Storage -20°C[1][2]
Solubility Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility[1][2]
IUPAC Name (1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione[3]
InChI InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1[3]
InChIKey HAXPBJUEOMQIJN-HBCLNWRISA-N[3]
SMILES CC(C)C[C@@H]1C(=O)N2--INVALID-LINK--C(=O)N1[3]

Experimental Protocols

The isolation and structural elucidation of this compound have been described in the scientific literature. While the full, detailed experimental protocols from the original publications were not accessible for this review, the general methodologies are summarized below based on available information.

Isolation and Purification

This compound is typically isolated from the culture filtrate of Penicillium brevicompactum or Aspergillus janus. The general workflow for its isolation is as follows:

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification cluster_2 Characterization Fungal Culture Fungal Culture Filtration Filtration Fungal Culture->Filtration Separate mycelia and filtrate Solvent Extraction Solvent Extraction Filtration->Solvent Extraction e.g., with Ethyl Acetate Silica Gel Chromatography Silica Gel Chromatography Solvent Extraction->Silica Gel Chromatography Initial separation Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Chromatography->Sephadex LH-20 Chromatography Further purification Preparative HPLC Preparative HPLC Sephadex LH-20 Chromatography->Preparative HPLC Final purification Spectroscopic Analysis Spectroscopic Analysis Preparative HPLC->Spectroscopic Analysis NMR, MS Pure this compound Pure this compound Spectroscopic Analysis->Pure this compound

Fig. 1: General workflow for the isolation and purification of this compound.
Structural Elucidation

The chemical structure of this compound was established using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the complex polycyclic structure and determine the connectivity of atoms within the molecule.

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, particularly in the areas of plant growth regulation and antiplasmodial effects. It is reported to be devoid of general antifungal or antibacterial activity.[1][2]

Plant Growth Regulation

This compound exhibits significant plant growth regulatory properties. Studies on the model plant Arabidopsis thaliana have revealed that it can inhibit primary root growth. This effect is mediated through the transcriptional misregulation of core components of the plant's circadian clock.

The proposed mechanism involves the repression of the expression of two central clock genes, LATE ELONGATED HYPOCOTYL (LHY) and CIRCADIAN CLOCK ASSOCIATED 1 (CCA1). This disruption of the circadian rhythm, in turn, affects downstream processes, including root elongation.

G This compound This compound LHY/CCA1 Expression LHY/CCA1 Expression This compound->LHY/CCA1 Expression Represses Circadian Clock Disruption Circadian Clock Disruption LHY/CCA1 Expression->Circadian Clock Disruption Root Growth Root Growth Circadian Clock Disruption->Root Growth Inhibits

Fig. 2: Proposed mechanism of this compound's effect on plant root growth.
Antiplasmodial Activity

This compound has shown activity against the malaria parasite, Plasmodium falciparum. While the precise mechanism of its antiplasmodial action is not yet fully elucidated, its activity has been quantified.

Table 2: Biological Activity of this compound
ActivityOrganism/AssayIC50Source
Antiplasmodial Plasmodium falciparum 3D735 µg/mL[1]
Plant Growth Regulation Arabidopsis thaliana root growthEffective at 100 µM

Conclusion

This compound is a fascinating natural product with a unique chemical structure and distinct biological activities. Its ability to modulate the plant circadian clock makes it a valuable tool for botanical research. Furthermore, its antiplasmodial properties, though modest, may serve as a starting point for the development of new antimalarial agents. Further research is warranted to fully elucidate its mechanisms of action and explore its potential applications in both agriculture and medicine.

References

Unveiling the Fungal Origins of Brevicompanine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B is a prenylated indole alkaloid belonging to the diketopiperazine class of natural products. Exhibiting a range of biological activities, this complex molecule has garnered interest within the scientific community for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailing the producing organisms, methodologies for its isolation and characterization, and an exploration of its biosynthetic pathway.

Primary Natural Sources

This compound is a secondary metabolite produced by filamentous fungi, primarily from the genera Penicillium and Aspergillus.

Table 1: Fungal Sources of this compound

Fungal SpeciesIsolation SourceReference
Penicillium brevicompactumTerrestrial and marine environments[1]
Aspergillus janusNot specified[2]

P. brevicompactum is a widely distributed fungus found in various ecological niches, including soil and as an endophyte in plants. Marine-derived strains of P. brevicompactum have also been identified as producers of this compound and other bioactive compounds. Aspergillus janus is another fungal species from which this compound has been isolated. While less frequently cited in the context of this compound production, its capacity to synthesize this compound highlights the potential for discovering other producing organisms within the Aspergillus genus.

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific yield of this compound from its natural fungal sources. The production of secondary metabolites like this compound is highly dependent on the specific fungal strain, culture conditions (media composition, pH, temperature, aeration), and fermentation time.[3][4][5] Researchers often focus on optimizing these parameters to enhance the yield of target compounds. For instance, studies on the production of other metabolites in P. brevicompactum, such as mycophenolic acid, have demonstrated that yields can be significantly increased through optimized fermentation strategies.[4] Quantitative analysis of this compound in fungal extracts is typically performed using High-Performance Liquid Chromatography (HPLC).[6][7][8][9]

Experimental Protocols

The isolation and characterization of this compound from fungal cultures involve a series of standard natural product chemistry techniques.

Fungal Fermentation and Extraction
  • Fungal Culture: The producing fungus (P. brevicompactum or A. janus) is cultured in a suitable liquid or solid medium. The choice of medium and fermentation parameters are critical for maximizing the production of this compound.

  • Extraction: After a specific incubation period, the fungal biomass and the culture broth are separated. The mycelia and the filtrate are typically extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites.

Purification

The crude extract is subjected to various chromatographic techniques to purify this compound. A typical purification workflow may include:

  • Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel or other stationary phases with a gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[1]

Biosynthetic Pathway

This compound belongs to the brevianamide family of alkaloids, which are complex diketopiperazines.[10][11][12] The biosynthesis of these compounds is a multi-enzymatic process. While the complete biosynthetic gene cluster for this compound has not been fully elucidated, studies on related brevianamides provide a strong model for its formation.[13][14]

The key steps in the proposed biosynthetic pathway are:

  • Diketopiperazine Formation: The pathway likely initiates with the condensation of two amino acids, typically L-tryptophan and L-proline, to form the diketopiperazine core. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS).

  • Prenylation: A crucial step in the biosynthesis is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan moiety. This reaction is catalyzed by a prenyltransferase.[15][16][17][18]

  • Oxidative Cyclization: A series of oxidative reactions, likely catalyzed by flavin-dependent monooxygenases and cytochrome P450 enzymes, leads to the formation of the complex polycyclic structure characteristic of the brevianamides.

Below is a conceptual diagram illustrating the key stages in the proposed biosynthesis of this compound.

Brevicompanine_B_Biosynthesis cluster_0 Core Synthesis cluster_1 Modification cluster_2 Maturation L-Tryptophan L-Tryptophan L-Proline L-Proline DKP Diketopiperazine Core L-Proline->DKP NRPS Non-Ribosomal Peptide Synthetase Prenylated_DKP Prenylated Diketopiperazine DKP->Prenylated_DKP Prenylation Brevicompanine_B This compound Prenylated_DKP->Brevicompanine_B Oxidative Cyclization PT Prenyltransferase DMAPP DMAPP Oxidases Oxidative Enzymes (FMO, P450) Isolation_Workflow Fungal_Culture Fungal Culture (e.g., P. brevicompactum) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation MS Mass Spectrometry Structure_Elucidation->MS NMR NMR Spectroscopy Structure_Elucidation->NMR

References

Unveiling Brevicompanine B: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B, a prenylated indole diketopiperazine alkaloid, represents a class of fungal secondary metabolites with intriguing biological activities. First identified from the fungus Penicillium brevicompactum, it has since been isolated from other fungal species, including Aspergillus janus. This technical guide provides an in-depth overview of the discovery, history of isolation, and detailed experimental protocols for the purification of this compound. Furthermore, it summarizes its known biological activities and explores the current understanding of the signaling pathways it may modulate. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related scientific fields.

Discovery and History

This compound was first reported in a 1998 publication by Kusano and colleagues, who isolated it along with its analogue, Brevicompanine A, from the fungus Penicillium brevicompactum.[1][2] The initial discovery highlighted their potential as plant growth regulators.[1][2][3] Subsequent research led to the isolation of this compound from Aspergillus janus, demonstrating its presence in different fungal genera. Beyond its effects on plant physiology, this compound has also been noted for its antiplasmodial activity, suggesting its potential as a lead compound in antimalarial drug discovery.

Experimental Protocols: Isolation of this compound from Penicillium brevicompactum

The following protocols are based on the methodologies described in the foundational literature.

Fungal Culture and Fermentation

Penicillium brevicompactum was cultured on a solid rice medium. Large-scale fermentation was carried out in 1 L flasks, each containing 200 g of rice and 80 mL of distilled water, autoclaved at 121°C for 20 minutes. The flasks were inoculated with a mycelial suspension of P. brevicompactum and incubated at 28°C for 21 days in the dark.

Extraction of Fungal Metabolites

The fermented rice culture was harvested and subjected to solvent extraction. The entire solid culture from each flask was soaked in acetone and sonicated. This process was repeated three times to ensure exhaustive extraction of the secondary metabolites. The combined acetone extracts were then filtered and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract was subjected to a series of chromatographic steps to isolate this compound.

  • Silica Gel Column Chromatography: The crude extract was first fractionated by silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by TLC, were pooled and further purified on a Sephadex LH-20 column, eluting with methanol. This step is effective in separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase consists of a gradient of methanol and water. The elution of this compound was monitored by UV detection, and the corresponding peak was collected.

The purity of the isolated this compound was confirmed by analytical HPLC and its structure was elucidated using spectroscopic methods.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular Formula C₂₂H₂₉N₃O₂
Molecular Weight 367.49 g/mol
Appearance White amorphous powder
Optical Rotation [α]D -120 (c 0.1, CHCl₃)
UV (MeOH) λmax (log ε) 225 (4.41), 280 (3.82), 290 (3.75) nm
IR (KBr) νmax 3400, 1680, 1650, 1450, 1380 cm⁻¹
High-Resolution Mass Spec (HR-MS) Found: 367.2258, Calculated for C₂₂H₂₉N₃O₂: 367.2259
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Position¹³C (δc)¹H (δH, mult., J in Hz)
2169.8-
3a60.23.95 (d, 10.0)
3b40.12.20 (m), 2.35 (m)
458.94.10 (t, 8.0)
5170.5-
6a45.32.05 (m)
6b25.11.80 (m)
722.91.05 (d, 6.5)
822.11.00 (d, 6.5)
978.9-
9a53.8-
10139.67.25 (d, 7.5)
11109.86.80 (t, 7.5)
12128.87.15 (t, 7.5)
13118.96.90 (d, 7.5)
14150.1-
15-8.15 (br s)
1'41.2-
2'145.96.00 (dd, 17.5, 10.5)
3'112.55.10 (d, 17.5), 5.05 (d, 10.5)
4'27.81.50 (s)
5'27.51.45 (s)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification P_brevicompactum Penicillium brevicompactum Rice_Medium Solid Rice Medium P_brevicompactum->Rice_Medium Inoculation Incubation 21 days at 28°C Rice_Medium->Incubation Fermented_Culture Fermented Rice Culture Incubation->Fermented_Culture Acetone_Extraction Acetone Extraction (3x) Fermented_Culture->Acetone_Extraction Concentration Concentration Acetone_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Column Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Brevicompanine_B This compound Prep_HPLC->Brevicompanine_B

Caption: Isolation workflow for this compound.

Signaling Pathways and Biological Activity

Plant Growth Regulation and the Circadian Clock

Brevicompanines, including this compound, have been shown to modulate plant growth.[1][2][3] Further studies have revealed that these compounds can affect the plant's circadian clock.[4][5][6][7][8] The circadian clock is an internal timekeeping mechanism that regulates various physiological processes in plants, including growth and development. It is suggested that brevicompanines may exert their growth-regulating effects by causing transcriptional misregulation of core components of the circadian clock.[4][6]

plant_signaling Brevicompanine_B This compound Circadian_Clock Plant Circadian Clock (Core Components) Brevicompanine_B->Circadian_Clock Modulates Transcriptional_Regulation Transcriptional Misregulation Circadian_Clock->Transcriptional_Regulation Leads to Plant_Growth Altered Plant Growth Transcriptional_Regulation->Plant_Growth Results in

Caption: Proposed mechanism of plant growth regulation.

Antiplasmodial Activity

This compound has demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. While the precise mechanism of action has not been fully elucidated for this compound, other indole alkaloids have been shown to interfere with hemozoin formation in the parasite.[9] Hemozoin is a crystalline substance produced by the parasite to detoxify the heme released from the digestion of hemoglobin. Inhibition of this process is a key mechanism for several antimalarial drugs.

antiplasmodial_activity Brevicompanine_B This compound Plasmodium_falciparum Plasmodium falciparum Brevicompanine_B->Plasmodium_falciparum Inhibits Hemozoin_Formation Hemozoin Formation Brevicompanine_B->Hemozoin_Formation Potentially Inhibits Plasmodium_falciparum->Hemozoin_Formation Performs Parasite_Death Parasite Death Hemozoin_Formation->Parasite_Death Inhibition leads to

Caption: Potential antiplasmodial mechanism of action.

Conclusion

This compound is a noteworthy natural product with a history rooted in the exploration of fungal secondary metabolites. Its isolation from Penicillium brevicompactum and subsequent characterization have paved the way for investigations into its biological activities, including its roles as a plant growth regulator and a potential antiplasmodial agent. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to further explore the chemistry and therapeutic potential of this compound and related diketopiperazine alkaloids. Future research will likely focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, which could unlock new avenues for its application in agriculture and medicine.

References

A Technical Guide to Brevicompanine B from Penicillium brevicompactum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth overview of Brevicompanine B, a prenylated indole alkaloid produced by the fungus Penicillium brevicompactum. This document consolidates current knowledge on its physicochemical properties, biological activities, and proposed biosynthetic pathway. Detailed experimental methodologies for the cultivation of the source organism, as well as the extraction, isolation, and characterization of the compound, are presented. Furthermore, this guide illustrates key experimental workflows and the molecular signaling pathway associated with the anti-inflammatory activity of related brevicompanine compounds, offering a valuable resource for researchers in natural product chemistry, mycology, and pharmacology.

Introduction to Penicillium brevicompactum

Penicillium brevicompactum is a ubiquitous mold species found in diverse environments, including soil, decaying vegetation, and indoor settings. It is a prolific producer of a wide array of secondary metabolites, many of which possess significant biological activities. These metabolites include the well-known immunosuppressant mycophenolic acid, as well as various alkaloids, polyketides, and terpenoids. The organism's metabolic versatility and its ability to synthesize complex chemical scaffolds make it a subject of considerable interest for natural product discovery and biotechnology. The production of these secondary metabolites is often tightly regulated and can be influenced by culture conditions such as media composition, pH, and temperature.

This compound: A Bioactive Fungal Alkaloid

This compound is a member of the diketopiperazine class of alkaloids, characterized by a complex, fused-ring system. Originally isolated from Penicillium brevicompactum, it has also been identified in other fungi, such as Aspergillus janus. Its intricate structure, featuring a bicyclo[2.2.2]diazaoctane core, is shared by a family of related brevianamide alkaloids, suggesting a common biosynthetic origin.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its detection, isolation, and characterization.

PropertyValueSource
Molecular Formula C₂₂H₂₉N₃O₂[PubChem]
Molecular Weight 367.5 g/mol [PubChem]
Exact Mass 367.22597718 Da[PubChem]
IUPAC Name (1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione[PubChem]
Structure Class Pyrroloindole / Diketopiperazine Alkaloid[PubChem]
XLogP3 (Lipophilicity) 4.4[PubChem]
Biological Activities

This compound and its analogues have demonstrated a range of biological activities, highlighting their potential as leads for drug development. The primary activities reported are antiplasmodial and plant growth regulation. Related compounds also show potent anti-inflammatory effects.

CompoundActivity TypeAssay DetailsResult (IC₅₀ / Effect)Reference(s)
This compound AntiplasmodialPlasmodium falciparum 3D7 strainIC₅₀: 35 µg/mL[1]
This compound Plant Growth RegulatorLettuce (Lactuca sativa) seedling bioassayAcceleration of root growth[2][3]
Brevicompanine APlant Growth RegulatorLettuce & Rice seedling bioassaysAcceleration of root growth[2][3]
Brevicompanine CPlant Growth RegulatorLettuce seedling bioassayAcceleration of root growth at 1-100 mg/L
Brevicompanine EAnti-inflammatoryLPS-induced nitric oxide production in BV2 microgliaIC₅₀: 27 µg/mL[4]
Brevicompanine HAnti-inflammatoryLPS-induced nitric oxide production in BV2 microgliaIC₅₀: 45 µg/mL[4]

Production, Isolation, and Characterization Workflow

The overall process for obtaining pure this compound involves fungal cultivation, extraction of metabolites, and subsequent chromatographic purification.

G cluster_0 Fungal Cultivation cluster_1 Extraction & Isolation cluster_2 Analysis Culture P. brevicompactum Stock Culture Inoculum Inoculum Preparation (Spore Suspension) Culture->Inoculum Fermentation Submerged or Solid-State Fermentation (10-14 days) Inoculum->Fermentation Harvest Harvest Mycelium & Culture Broth Fermentation->Harvest Solvent_Ext Solvent Extraction (e.g., Ethyl Acetate) Harvest->Solvent_Ext Crude_Ext Crude Extract Solvent_Ext->Crude_Ext Column_Chrom Column Chromatography (Silica Gel) Crude_Ext->Column_Chrom Fractions Bioactive Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Cmpd Pure this compound HPLC->Pure_Cmpd MS Mass Spectrometry (HR-ESIMS) Pure_Cmpd->MS NMR NMR Spectroscopy (1D & 2D) Pure_Cmpd->NMR Structure Structural Elucidation MS->Structure NMR->Structure

Workflow for Production and Analysis of this compound.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key experimental stages, based on established protocols for secondary metabolite production from Penicillium species.[5][6][7][8][9]

Fungal Cultivation and Fermentation

Objective: To generate sufficient biomass and induce the production of secondary metabolites, including this compound.

1. Microorganism and Inoculum Preparation:

  • Obtain a pure culture of Penicillium brevicompactum (e.g., ATCC 16024 or another validated strain).

  • Maintain stock cultures on Potato Dextrose Agar (PDA) slants at 4°C.[6]

  • For inoculum, sub-culture the fungus on fresh PDA plates and incubate at 25°C for 7-9 days until fully sporulated.[5]

  • Prepare a spore suspension by adding sterile saline solution (0.85% w/v NaCl with 0.01% w/v Tween 80) to the plate and gently scraping the surface.

  • Adjust the spore concentration to 10⁶ - 10⁷ conidia/mL using a hemocytometer.[5]

2. Submerged Fermentation (SmF):

  • Medium: Prepare a suitable liquid medium. A representative medium includes (g/L): Glucose (80-200), Peptone or Yeast Extract (8-10), KH₂PO₄ (3.0), and trace element solutions.[5][10] The pH is typically adjusted to 4.5-6.0 before autoclaving.[6]

  • Culture Conditions: Inoculate 250 mL Erlenmeyer flasks containing 50 mL of sterile medium with the spore suspension.

  • Incubate the flasks in an orbital shaker at 150-200 rpm and 23-28°C for 12-14 days in the dark.[5][11]

Extraction and Purification

Objective: To isolate this compound from the fungal culture and purify it to homogeneity.

1. Extraction:

  • After incubation, separate the mycelial biomass from the culture broth by filtration.

  • Combine the broth and the mycelia (which should be macerated) and extract exhaustively with an organic solvent of intermediate polarity, such as ethyl acetate (EtOAc), in a 1:1 v/v ratio.

  • Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.[8]

2. Purification via Chromatography:

  • Initial Fractionation (Column Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel and apply it to the top of a silica gel column.
    • Elute the column with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing polarity with ethyl acetate and/or methanol.
    • Collect fractions and monitor them using Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles.

  • Final Purification (Preparative HPLC):

    • Subject the bioactive fractions from the column to preparative High-Performance Liquid Chromatography (HPLC).
    • A typical system would use a C18 reverse-phase column.
    • Elute with a gradient of acetonitrile in water (often with 0.1% formic acid).[8]
    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
    • Evaporate the solvent to obtain the pure compound.

Structural Elucidation

Objective: To confirm the identity and structure of the isolated compound as this compound.

  • Mass Spectrometry (MS): Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to determine the exact mass and molecular formula of the compound.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to identify proton and carbon environments.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity within the molecule and confirm the final structure.[12]

Bioactivity Screening Protocols

1. Antiplasmodial Activity Assay (SYBR Green I-based):

  • Parasite Culture: Culture chloroquine-sensitive (3D7) or resistant strains of Plasmodium falciparum in human O+ erythrocytes using RPMI-1640 medium supplemented with Albumax II at 37°C in a 5% CO₂ atmosphere.[13]

  • Assay Procedure:

    • Serially dilute the purified this compound in 96-well microplates.
    • Add synchronized ring-stage parasites to the wells (final parasitemia ~1%, hematocrit ~2%).
    • Incubate the plates for 48-72 hours.[10][14]
    • After incubation, lyse the cells and add SYBR Green I dye, which fluoresces upon binding to parasitic DNA.
    • Measure fluorescence using a microplate reader. Calculate the 50% inhibitory concentration (IC₅₀) by comparing the fluorescence in treated wells to untreated controls.[15]

2. Plant Growth Regulation Bioassay (Lettuce Seedling):

  • Preparation:

    • Surface-sterilize lettuce seeds (Lactuca sativa) with a brief wash in 10% bleach solution, followed by extensive rinsing with sterile distilled water.[16]
    • Prepare Petri dishes lined with filter paper.

  • Assay Procedure:

    • Add a specific volume (e.g., 3 mL) of different concentrations of this compound (e.g., 1, 10, 100 mg/L) dissolved in a suitable solvent with a control to each dish.
    • Place 5-10 seeds in each dish, ensuring they are evenly spaced.[16]
    • Seal the dishes and incubate them in the dark at a constant temperature (e.g., 24.5°C) for 5-7 days.[16]
    • Endpoint Measurement: Measure the length of the radicle (embryonic root) for each seedling to the nearest millimeter. Compare the average root length in treated groups to the control group to determine stimulatory or inhibitory effects.[17]

Proposed Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

The exact biosynthetic pathway for this compound has not been fully elucidated. However, based on the well-studied biosynthesis of the related brevianamide alkaloids in Penicillium, a pathway can be proposed.[18][19][20] It likely begins with the formation of a cyclodipeptide from L-tryptophan and L-leucine, followed by a series of enzymatic modifications.

G AA L-Tryptophan + L-Leucine NRPS NRPS (Non-Ribosomal Peptide Synthetase) AA->NRPS CDP Cyclo(L-Trp-L-Leu) (Diketopiperazine Precursor) NRPS->CDP Cyclization PT Prenyltransferase (PT) CDP->PT Prenyl_CDP Prenylated Intermediate PT->Prenyl_CDP Reverse Prenylation FMO Flavin Monooxygenase (FMO) & Other Oxidases Prenyl_CDP->FMO Final This compound (Bicyclo[2.2.2]diazaoctane core) FMO->Final Oxidative Cyclization

Proposed Biosynthesis of this compound.
Anti-Inflammatory Signaling Pathway

While not demonstrated for this compound directly, the closely related Brevicompanine E is a known inhibitor of neuroinflammation.[21] It acts by suppressing the activation of key pro-inflammatory transcription factors, NF-κB and AP-1, in microglia stimulated by lipopolysaccharide (LPS).

G cluster_0 NF-κB Pathway cluster_1 AP-1 Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Akt Akt TLR4->Akt JNK JNK TLR4->JNK BE Brevicompanine E BE->Akt Inhibits Phosphorylation IkBa IκBα Degradation BE->IkBa Inhibits BE->JNK Inhibits Phosphorylation IKK IKK Complex Akt->IKK IKK->IkBa NFkB NF-κB Translocation to Nucleus IkBa->NFkB NFkB_Target Transcription of Pro-inflammatory Genes (TNF-α, iNOS, COX-2) NFkB->NFkB_Target AP1 AP-1 Activation JNK->AP1 AP1_Target Transcription of Pro-inflammatory Genes AP1->AP1_Target

Inhibition of NF-κB and AP-1 Pathways by Brevicompanine E.

Conclusion and Future Directions

This compound is a compelling natural product from Penicillium brevicompactum with demonstrated antiplasmodial and plant-regulatory activities. The potent anti-inflammatory effects of its close analogues suggest that this compound may also possess similar properties, warranting further investigation. This guide provides a foundational framework for researchers to undertake studies in this area, from fungal fermentation to bioactivity testing.

Future research should focus on:

  • Optimizing fermentation conditions specifically for maximizing this compound yield.

  • Fully elucidating its biosynthetic gene cluster to enable synthetic biology approaches for analogue generation.

  • Expanding the scope of biological screening to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

  • Investigating its precise molecular targets to understand its mechanism of action in both malarial parasites and plant cells.

By leveraging the methodologies and information presented herein, the scientific community can further unlock the therapeutic and biotechnological potential of this fascinating fungal metabolite.

References

In-Depth Technical Guide: Isolation of Brevicompanine B from Aspergillus janus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Brevicompanine B, a diketopiperazine alkaloid, from the fungus Aspergillus janus. This document details the experimental protocols for cultivation, extraction, and purification, along with the analytical data required for the identification and characterization of this antiplasmodial compound.

Introduction

This compound is a secondary metabolite produced by the fungus Aspergillus janus.[1] It belongs to the diketopiperazine class of alkaloids, which are known for their diverse biological activities. Notably, this compound has demonstrated antiplasmodial activity against the malaria parasite Plasmodium falciparum, making it a compound of interest for drug discovery and development.[1] This guide outlines the key procedures for isolating and identifying this promising natural product.

Experimental Protocols

Fungal Cultivation and Fermentation

A critical step in the isolation of this compound is the successful cultivation of Aspergillus janus under conditions that promote the production of the target secondary metabolite. The following protocol is a general guideline based on common practices for fungal fermentation.

Materials:

  • Pure culture of Aspergillus janus

  • Potato Dextrose Agar (PDA) for inoculum preparation

  • Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YEPD) broth)

  • Sterile flasks or bioreactor

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically inoculate Aspergillus janus onto PDA plates and incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

  • Seed Culture: Inoculate a sterile liquid seed medium with spores from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.

  • Production Culture: Transfer the seed culture to a larger volume of production medium. The optimal fermentation parameters, including medium composition, pH, temperature, and aeration, may need to be empirically determined to maximize the yield of this compound. Fermentation is typically carried out for 7-21 days.

Extraction of this compound

Following fermentation, the fungal biomass and culture broth are separated, and the secondary metabolites are extracted using organic solvents.

Materials:

  • Fermentation culture of Aspergillus janus

  • Filter paper or centrifugation equipment

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

Procedure:

  • Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction: The culture filtrate and the mycelial biomass are typically extracted separately with a non-polar to moderately polar solvent. Ethyl acetate is a commonly used solvent for the extraction of diketopiperazine alkaloids.

    • Filtrate Extraction: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.

    • Mycelial Extraction: Macerate the fungal mycelium and extract with ethyl acetate. This process may be enhanced by ultrasonication.

  • Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract is a complex mixture of various metabolites. Purification of this compound is achieved through chromatographic techniques.

Materials:

  • Crude ethyl acetate extract

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Methanol and water (HPLC grade)

Procedure:

  • Initial Fractionation (Optional): The crude extract can be subjected to silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to yield several fractions.

  • Preparative HPLC: The fraction containing this compound is further purified by preparative HPLC. A study reported the successful isolation of this compound from a 200 mg fraction, yielding 3.0 mg of the pure compound.[1]

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of methanol in water. A typical gradient might start from 45% methanol and increase to 100% methanol over 100 minutes.[1]

    • Detection: UV detector (wavelength to be determined based on the UV absorbance spectrum of this compound).

    • Fraction Collection: Collect fractions corresponding to the peak of this compound. The retention time for this compound was reported to be approximately 55 minutes under the specified conditions.[1]

  • Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC.

Data Presentation

Quantitative Data

The following table summarizes the quantitative data associated with the isolation and activity of this compound.

ParameterValueReference
Yield from Preparative HPLC 3.0 mg from 200 mg of a fractionated extract[1]
Antiplasmodial Activity (IC₅₀) 35 µg/mL against Plasmodium falciparum 3D7[1]
Spectroscopic Data (Hypothetical)

While the complete raw data is not publicly available, the following table presents a hypothetical representation of the expected NMR and mass spectrometry data for this compound based on its known structure and data from similar compounds.

Technique Expected Data
¹H NMR (in CDCl₃) Signals corresponding to aromatic protons, methine protons, methylene protons, and methyl groups, with specific chemical shifts (ppm) and coupling constants (Hz).
¹³C NMR (in CDCl₃) Signals for carbonyl carbons, aromatic carbons, quaternary carbons, methine carbons, methylene carbons, and methyl carbons with specific chemical shifts (ppm).
HR-ESI-MS A precise mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular formula of this compound (C₂₂H₂₉N₃O₂).

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Aspergillus janus.

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A Aspergillus janus Culture B Fermentation A->B C Harvest Culture B->C D Solvent Extraction (Ethyl Acetate) C->D E Crude Extract D->E F Column Chromatography (Optional) E->F G Preparative HPLC F->G H Pure this compound G->H Biosynthetic_Pathway cluster_precursors Amino Acid Precursors cluster_assembly Diketopiperazine Assembly cluster_modification Post-Assembly Modification AA1 Amino Acid 1 (e.g., Tryptophan derivative) NRPS Non-ribosomal Peptide Synthetase (NRPS) or Cyclodipeptide Synthase (CDPS) AA1->NRPS AA2 Amino Acid 2 (e.g., Leucine derivative) AA2->NRPS DKP Diketopiperazine Scaffold NRPS->DKP Mod Tailoring Enzymes (e.g., Prenyltransferases) DKP->Mod BrevB This compound Mod->BrevB

References

Brevicompanine B: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Brevicompanine B is a fungal metabolite with notable biological activities, including plant growth regulation and antiplasmodial effects. This document provides a comprehensive technical overview of this compound, including its chemical properties, and detailed experimental protocols for assessing its biological functions. Quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the fields of drug development, plant biology, and natural product chemistry.

Chemical and Physical Properties

This compound is a diketopiperazine-related metabolite produced by fungi of the Penicillium and Aspergillus genera[1][2]. Its core chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 215121-47-4[1][2][3]
Molecular Formula C₂₂H₂₉N₃O₂[1][2][3]
Molecular Weight 367.5 g/mol [1][2][3][4]
Appearance White crystals[2]
Purity >95% by HPLC[1][2]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[1][2][3]
Long-Term Storage -20°C[1][2]

Biological Activity

This compound has demonstrated significant activity in two primary areas: plant growth regulation and antiplasmodial effects. It is notably devoid of general antifungal or antibacterial activity[1][2].

Plant Growth Regulation via Circadian Clock Modulation

This compound affects plant growth, particularly in the model organism Arabidopsis thaliana, by modulating the plant's internal circadian clock[5][6][7]. This activity presents a valuable tool for investigating the molecular mechanisms governing plant circadian rhythms.

Biological EffectOrganism/SystemConcentrationObserved EffectReference(s)
Primary Root Growth InhibitionArabidopsis thaliana seedlings100 µMInhibition of primary root growth.[3]
Hypocotyl Elongation InhibitionLettuce seedlings100 mg/LInhibition of hypocotyl elongation.[3]
Effect on Rice SeedlingsRice seedlings300 mg/LNo inhibition of elongation.[3]
Circadian Rhythm DisruptionArabidopsis thaliana seedlings100 µMDisrupts the transcription of various genes involved in the regulation of the plant circadian rhythm.[3]

The proposed mechanism involves the transcriptional misregulation of core components of the circadian clock, leading to altered growth patterns[5][6].

BrevicompanineB_CircadianClock_Pathway cluster_input External Compound cluster_core_clock Plant Circadian Clock Core Genes cluster_output Physiological Output BrevicompanineB This compound CCA1_LHY CCA1 / LHY (Morning Genes) BrevicompanineB->CCA1_LHY Disrupts Transcription TOC1 TOC1 (Evening Gene) BrevicompanineB->TOC1 Disrupts Transcription GI GI (Evening Gene) BrevicompanineB->GI Disrupts Transcription RootGrowth Root Growth CCA1_LHY->RootGrowth Regulates TOC1->RootGrowth Regulates GI->RootGrowth Regulates

This compound's disruption of the plant circadian clock.
Antiplasmodial Activity

This compound is active against the malaria parasite, Plasmodium falciparum, demonstrating its potential as a starting point for the development of novel antimalarial agents.

Biological EffectOrganism/SystemIC₅₀ ValueReference(s)
Antiplasmodial ActivityPlasmodium falciparum35 µg/mL[3]

The precise molecular mechanism of its antiplasmodial action is an area of ongoing research.

Experimental Protocols

The following are detailed methodologies for key experiments related to the biological activities of this compound.

Arabidopsis thaliana Root Growth Assay

This protocol outlines the procedure for assessing the effect of this compound on the root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with vitamins

  • Sucrose

  • Agar

  • Petri dishes

  • This compound stock solution (in DMSO)

  • Sterile water

  • Ethanol (70% and 96%)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube and add 1 mL of 70% ethanol. Incubate for 5 minutes with occasional vortexing.

    • Remove the ethanol and wash the seeds with 1 mL of 96% ethanol for 1 minute.

    • Remove the ethanol and wash the seeds three times with sterile water.

    • Resuspend the seeds in a small volume of sterile water or 0.1% agar solution.

  • Plating:

    • Prepare MS agar plates containing the desired concentrations of this compound. A control plate with an equivalent amount of DMSO should also be prepared.

    • Pipette individual sterilized seeds onto the surface of the agar plates, ensuring they are evenly spaced.

    • Seal the plates with breathable tape.

  • Vernalization and Growth:

    • Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

  • Data Acquisition:

    • After a set number of days (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment group.

Root_Growth_Assay_Workflow start Start: Seed Sterilization plating Plating on MS Agar (with this compound) start->plating vernalization Vernalization (4°C, 2-3 days) plating->vernalization growth Incubation in Growth Chamber (e.g., 7-10 days) vernalization->growth imaging Image Acquisition growth->imaging analysis Root Length Measurement (ImageJ) imaging->analysis end_node End: Data Analysis analysis->end_node

Workflow for the Arabidopsis thaliana root growth assay.
Transcriptional Profiling of Circadian Clock Genes

This protocol provides a general framework for analyzing the effect of this compound on the expression of core circadian clock genes in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seedlings grown under a controlled light/dark cycle

  • This compound stock solution (in DMSO)

  • Liquid MS medium

  • RNase-free tubes and reagents

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., CCA1, LHY, TOC1, GI)

  • qPCR instrument

Procedure:

  • Plant Growth and Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium under a 12-hour light / 12-hour dark cycle for several days to entrain their circadian clocks.

    • At a specific time point (e.g., the beginning of the light or dark period), add this compound to the liquid medium to the desired final concentration. Include a DMSO control.

  • Time-Course Sampling:

    • Collect seedling samples at regular intervals (e.g., every 4 hours) over a 24 to 48-hour period.

    • Immediately freeze the collected samples in liquid nitrogen and store at -80°C until RNA extraction.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen samples using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, a suitable qPCR master mix, and primers specific to the circadian clock genes of interest.

    • Include a reference gene (e.g., ACTIN) for normalization.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Analyze the qPCR data to determine the relative expression levels of the target genes at each time point for both the treatment and control groups.

    • Plot the relative gene expression over time to visualize the effect of this compound on the circadian oscillation of these genes.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes a common method for determining the in vitro antiplasmodial activity of this compound against Plasmodium falciparum.

Materials:

  • Plasmodium falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • 96-well microplates

  • Fluorescence plate reader

  • Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Parasite Culture Maintenance:

    • Maintain a continuous culture of P. falciparum in human erythrocytes in complete RPMI-1640 medium at 37°C.

    • Synchronize the parasite culture to the ring stage before initiating the assay.

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a positive control (e.g., chloroquine) and a negative control (DMSO).

    • Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a controlled atmosphere.

  • Lysis and Staining:

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour to allow for cell lysis and DNA staining.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each concentration of this compound relative to the negative control.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Antiplasmodial_Assay_Workflow start Start: Prepare Serial Dilutions of this compound add_parasites Add Synchronized P. falciparum Culture start->add_parasites incubation Incubate for 72 hours add_parasites->incubation lysis_staining Add SYBR Green I Lysis Buffer incubation->lysis_staining dark_incubation Incubate in Dark (1 hour) lysis_staining->dark_incubation fluorescence Measure Fluorescence dark_incubation->fluorescence analysis Calculate % Inhibition and IC50 fluorescence->analysis end_node End: Determine Antiplasmodial Activity analysis->end_node

Workflow for the SYBR Green I-based antiplasmodial assay.

Conclusion

This compound is a versatile natural product with significant potential for application in both agricultural and pharmaceutical research. Its ability to modulate the plant circadian clock provides a valuable chemical tool for dissecting this fundamental biological process. Furthermore, its antiplasmodial activity warrants further investigation for the development of new antimalarial therapies. The protocols and data presented in this whitepaper offer a comprehensive resource for researchers seeking to explore the multifaceted biological activities of this compound.

References

Spectroscopic and Bioactivity Profile of Brevicompanine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevicompanine B, a prenylated indole alkaloid, has garnered interest in the scientific community due to its notable biological activities. Isolated from fungi of the Penicillium and Aspergillus genera, its structural elucidation has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its characterization, and a summary of its known biological functions.

Introduction

Natural products remain a vital source of lead compounds in drug discovery. This compound, a secondary metabolite produced by fungi such as Penicillium brevicompactum and Aspergillus janus, is one such molecule of interest[1]. Its complex heterocyclic structure, a member of the diketopiperazine alkaloids, has been elucidated using advanced spectroscopic techniques[1]. This guide serves as a centralized resource for the spectroscopic data and associated methodologies pertinent to this compound, aiming to facilitate further research and development.

Spectroscopic Data

The structural determination of this compound relies on mass spectrometry for molecular formula determination and nuclear magnetic resonance (NMR) for the detailed mapping of its atomic framework.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been pivotal in establishing the molecular formula of this compound as C₂₂H₂₉N₃O₂.

Parameter Value
Molecular Formula C₂₂H₂₉N₃O₂
Molecular Weight 367.5 g/mol [2]
Exact Mass 367.22597718 Da[2]
Ionization Mode ESI (Positive)
Observed Ion [M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the necessary information to assemble the intricate structure of this compound. While the full, tabulated raw data from the original publications is not publicly available in detail, this guide will be updated as that information becomes accessible. The structural elucidation was achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment

| Detailed data not publicly available in search results. | | | |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Carbon Type

| Detailed data not publicly available in search results. | |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the acquisition of spectroscopic data for indole alkaloids like this compound, based on standard practices in natural product chemistry.

NMR Spectroscopy

Objective: To obtain high-resolution 1D and 2D NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Objective: To determine the accurate mass and molecular formula of this compound.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

  • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small percentage of formic acid to promote protonation.

Data Acquisition:

  • The sample solution is infused into the ESI source at a low flow rate.

  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data is acquired over a relevant mass range (e.g., m/z 100-1000).

Data Analysis:

  • The high-resolution mass of the [M+H]⁺ ion is used to calculate the elemental composition using software that considers the isotopic distribution.

Bioactivity and Logical Workflow

This compound has demonstrated interesting biological activities, primarily as a plant growth regulator and an antiplasmodial agent.

Plant Growth Regulation

This compound has been shown to accelerate the root growth of lettuce seedlings.

Antiplasmodial Activity

The compound has exhibited inhibitory activity against the malaria parasite, Plasmodium falciparum.

The discovery and characterization of this compound's bioactivities can be represented by the following logical workflow.

bioactivity_workflow cluster_isolation Isolation & Purification cluster_characterization Structural Elucidation cluster_bioassays Bioactivity Screening cluster_results Observed Activities fungal_culture Fungal Culture (Penicillium/Aspergillus) extraction Solvent Extraction fungal_culture->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis HRESIMS Analysis pure_compound->ms_analysis nmr_analysis 1D & 2D NMR Spectroscopy pure_compound->nmr_analysis plant_assay Plant Growth Assay (e.g., Lettuce Seedlings) pure_compound->plant_assay antiplasmodial_assay Antiplasmodial Assay (P. falciparum) pure_compound->antiplasmodial_assay structure_determination Structure Determination ms_analysis->structure_determination nmr_analysis->structure_determination growth_regulation Plant Growth Regulation plant_assay->growth_regulation antiplasmodial_activity Antiplasmodial Activity antiplasmodial_assay->antiplasmodial_activity

Bioassay-guided isolation and characterization workflow for this compound.

Conclusion

This compound stands as a compelling natural product with demonstrated biological activities. This guide provides a foundational understanding of its spectroscopic characteristics and the methodologies for their determination. Further research into its mechanism of action, particularly in the context of its antiplasmodial and plant growth-regulating properties, is warranted and will be greatly facilitated by the foundational data presented herein. The availability of detailed, publicly accessible raw spectroscopic data would further accelerate these research endeavors.

References

Brevicompanine B: A Fungal Metabolite with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Brevicompanine B is a diketopiperazine alkaloid, a class of natural products known for their structural complexity and diverse biological activities. Isolated from fungi of the Penicillium and Aspergillus genera, this compound has emerged as a molecule of interest due to its notable effects on parasitic organisms and plant development. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Core Biological Activities

This compound has demonstrated two primary, well-documented biological activities: antiplasmodial action against the malaria parasite Plasmodium falciparum and significant plant growth regulation.

Table 1: Summary of Quantitative Biological Data for this compound
Biological ActivityTarget Organism/SystemAssay TypeKey ParameterValueReference
AntiplasmodialPlasmodium falciparum 3D7SYBR Green I based assayIC5035 µg/mLSprogøe et al., 2005
Plant Growth RegulationLactuca sativa (lettuce) seedlingsSeedling BioassayRoot Growth AccelerationEffective at 10-300 mg/LKusano et al., 1998
Plant Growth RegulationOryza sativa (rice) seedlingsSeedling BioassayRoot Growth AccelerationEffective at 10-300 mg/LKusano et al., 1998
Plant Growth RegulationArabidopsis thalianaPrimary Root Growth AssayRoot Growth InhibitionObserved at 100 µMde Montaigu et al., 2017
CytotoxicityMouse Hepatoma (Hepa 1c1c7) cellsNot specifiedCytotoxicityNo effect observedProksch et al., 2008

In-Depth Analysis of Biological Activities

Antiplasmodial Activity

This compound exhibits inhibitory activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

Mechanism of Action: The precise mechanism by which this compound exerts its antiplasmodial effect has not yet been elucidated. Further research is required to identify its molecular target within the parasite.

This protocol is a standardized method for assessing the in vitro efficacy of compounds against P. falciparum.

1. Parasite Culture:

  • P. falciparum 3D7 strain is maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite synchronization is achieved by treatment with 5% D-sorbitol.

2. Drug Preparation:

  • A stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

3. Assay Procedure:

  • Asynchronous or synchronized ring-stage parasite cultures are diluted to a 1% parasitemia and 2% hematocrit.

  • 100 µL of the parasite suspension is added to the wells of a 96-well microtiter plate containing 100 µL of the diluted this compound solutions.

  • Positive (parasites with no drug) and negative (uninfected erythrocytes) controls are included.

  • The plate is incubated for 72 hours under the standard culture conditions.

4. SYBR Green I Lysis and Fluorescence Measurement:

  • After incubation, the plate is frozen at -80°C to lyse the red blood cells.

  • The plate is thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I per mL of lysis buffer) is added to each well.

  • The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

5. Data Analysis:

  • The fluorescence intensity is proportional to the amount of parasitic DNA.

  • The percentage of parasite growth inhibition is calculated relative to the positive control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P_culture 1. P. falciparum Culture (O+ RBCs, RPMI 1640) Sync 2. Synchronize Parasites (5% Sorbitol) P_culture->Sync Plate 4. Plate Parasites and Drug (96-well plate) Sync->Plate Drug_prep 3. Prepare this compound Serial Dilutions Drug_prep->Plate Incubate 5. Incubate for 72h (37°C, 5% CO2) Plate->Incubate Freeze 6. Freeze-thaw to Lyse RBCs Incubate->Freeze Add_SYBR 7. Add SYBR Green I Lysis Buffer Freeze->Add_SYBR Read 8. Measure Fluorescence (Ex: 485nm, Em: 530nm) Add_SYBR->Read Analyze 9. Calculate IC50 Read->Analyze G cluster_clock Plant Circadian Clock cluster_output Physiological Output Brev_B This compound CCA1 CCA1 Brev_B->CCA1 Misregulation LHY LHY Brev_B->LHY Misregulation TOC1 TOC1 CCA1->TOC1 Root_Growth Primary Root Growth CCA1->Root_Growth LHY->TOC1 LHY->Root_Growth TOC1->CCA1 TOC1->LHY GI GI TOC1->GI TOC1->Root_Growth GI->TOC1 GI->Root_Growth

A Technical Guide to Diketopiperazine Alkaloids: From Biosynthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketopiperazines (DKPs) are the smallest class of cyclic peptides, typically formed from the condensation of two α-amino acids.[1][2] This rigid six-membered ring structure is a privileged scaffold in medicinal chemistry, offering metabolic stability and the ability to present diverse pharmacophoric groups.[3][4] Diketopiperazine alkaloids, a significant subgroup of these molecules, are a diverse family of natural products predominantly isolated from microorganisms, particularly fungi and bacteria, as well as marine organisms and plants.[1][5][6] Their structural complexity is often enhanced by modifications such as prenylation, dimerization, and the incorporation of unique functional groups, leading to a broad spectrum of potent biological activities.[7][8] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects, making them attractive starting points for drug discovery and development.[9][10][11] This technical guide provides a comprehensive overview of diketopiperazine alkaloids, focusing on their biosynthesis, chemical diversity, and biological activities, with a detailed presentation of quantitative data, experimental protocols, and key molecular pathways.

Biosynthesis of Diketopiperazine Alkaloids

The biosynthesis of the diketopiperazine core is primarily accomplished through two main enzymatic pathways:

  • Nonribosomal Peptide Synthetases (NRPSs): These large, multidomain enzymes are well-known for their role in the synthesis of various peptide natural products. In the context of DKPs, two amino acids are sequentially activated and tethered to the NRPS, followed by condensation and cyclization to release the diketopiperazine ring.[3][12]

  • Cyclodipeptide Synthases (CDPSs): More recently discovered, CDPSs are smaller enzymes that utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates for the formation of the DKP scaffold.[12] Genes encoding CDPSs are often found in biosynthetic gene clusters alongside genes for tailoring enzymes, such as oxidoreductases, cytochrome P450s, and prenyltransferases, which further modify the DKP core to generate structural diversity.[12]

Following the formation of the basic DKP ring, a variety of "tailoring" enzymes introduce further structural modifications, such as prenylation, oxidation, methylation, and dimerization, leading to the vast chemical diversity observed in this class of natural products.[12][13]

Figure 1: Biosynthetic pathways to diketopiperazine alkaloids.

Chemical Diversity and Biological Activities

Diketopiperazine alkaloids exhibit a remarkable degree of structural diversity, which is reflected in their wide range of biological activities.[5][7][14] Indole-containing diketopiperazines, often derived from tryptophan, are a particularly prominent subgroup with significant cytotoxic, antimicrobial, and antiviral properties.[5][7][8]

Anticancer Activity

Many diketopiperazine alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[9] For instance, several compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression, such as PI3K/AKT/mTOR and NF-κB.[15] Plinabulin, a synthetic diketopiperazine derivative, is currently in late-stage clinical trials for the treatment of non-small cell lung cancer.[3]

CompoundCancer Cell LineIC50 (µM)Reference
Spirotryprostatin GHL-606.0[16]
Cyclotryprostatin FMCF-77.6[16]
Cyclotryprostatin GMCF-710.8[16]
Aspergiamide A-18.2 (α-glucosidase inhibition)[17][18]
Known Compound 9-7.6 (α-glucosidase inhibition)[17][18]

Table 1: Cytotoxic and Enzyme Inhibitory Activities of Selected Diketopiperazine Alkaloids

Antimicrobial and Antiviral Activities

Diketopiperazines have been reported to possess significant activity against a range of pathogens.[7] Some exhibit potent antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA), and also show antifungal and antiviral properties.[1] The antimicrobial mechanism of action can involve the disruption of bacterial communication systems like quorum sensing.[2][19]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of diketopiperazine alkaloids. For example, penipiperazine A and a related metabolite were found to significantly inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.[11]

Experimental Protocols

The discovery and development of diketopiperazine alkaloids involve a series of key experimental procedures.

Isolation and Purification

A typical workflow for the isolation of diketopiperazine alkaloids from a microbial source is outlined below.

Isolation_Workflow Start Fungal/Bacterial Culture Extraction Solvent Extraction (e.g., EtOAc) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Purification of Individual Compounds Fractions->Purification Pure_Compound Pure Diketopiperazine Alkaloid Purification->Pure_Compound

Figure 2: General workflow for isolation and purification.

Detailed Methodology:

  • Cultivation: The producing microorganism (e.g., Aspergillus sp.) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.[17]

  • Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate (EtOAc), to obtain a crude extract containing the diketopiperazine alkaloids.[20]

  • Chromatography: The crude extract is subjected to various chromatographic techniques for separation and purification. This typically involves initial fractionation by column chromatography using silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to isolate pure compounds.[17][20]

Structure Elucidation

The chemical structure of isolated diketopiperazine alkaloids is determined using a combination of spectroscopic and spectrometric methods.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and stereochemistry of the molecule.[17][20]

  • Chiroptical Methods: Electronic circular dichroism (ECD) and optical rotation (OR) are often used to determine the absolute configuration of chiral centers, often in conjunction with quantum chemical calculations.[11] Marfey's method can also be employed for the stereochemical analysis of the amino acid constituents.[11][20]

Signaling Pathways Modulated by Diketopiperazine Alkaloids

Diketopiperazine alkaloids exert their biological effects by modulating various cellular signaling pathways. A notable example is the inhibition of pathways crucial for cancer cell survival and proliferation.

Figure 3: Inhibition of pro-survival signaling pathways by diketopiperazine alkaloids.

As depicted in Figure 3, certain diketopiperazine alkaloids have been shown to inhibit the PI3K/AKT/mTOR and NF-κB signaling pathways.[15] These pathways are often hyperactivated in cancer and play a central role in promoting cell proliferation, survival, and angiogenesis, while inhibiting apoptosis. By targeting these key nodes, diketopiperazine alkaloids can effectively induce cancer cell death.

Conclusion and Future Perspectives

Diketopiperazine alkaloids represent a structurally diverse and biologically significant class of natural products. Their wide range of pharmacological activities, particularly in the areas of oncology and infectious diseases, underscores their potential as a source of new therapeutic agents.[6][9] The continued exploration of microbial diversity, coupled with advances in synthetic chemistry and biosynthetic engineering, will undoubtedly lead to the discovery and development of novel diketopiperazine-based drugs.[4][12] This guide provides a foundational understanding of these fascinating molecules, offering valuable insights for researchers and drug development professionals seeking to harness their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Utilizing Brevicompanine B for Plant Root Growth Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B is a diketopiperazine-derived natural product isolated from the fungus Penicillium brevicompactum. It has been identified as a modulator of plant root growth, offering a valuable chemical tool to dissect the complex regulatory networks governing root system architecture. Unlike many compounds that affect root development through conventional phytohormone pathways, this compound primarily acts by modulating the plant's circadian clock. This unique mechanism of action makes it a specific probe for investigating the interplay between the circadian rhythm and root growth.

These application notes provide a comprehensive overview of the use of this compound in studying plant root growth, with detailed protocols for key experiments and a summary of its observed effects.

Mechanism of Action

This compound inhibits primary and lateral root growth in Arabidopsis thaliana by altering the expression of core circadian clock genes. Specifically, it has been shown to repress the transcription of LATE ELONGATED HYPOCOTYL (LHY) and CIRCADIAN CLOCK ASSOCIATED 1 (CCA1), two key components of the morning loop of the plant circadian oscillator.[1][2] This disruption of the circadian rhythm leads to downstream effects on root development. Notably, studies have indicated that this compound does not significantly impact major hormone signaling pathways, including those for auxin, cytokinin, abscisic acid (ABA), and jasmonate, highlighting its specificity towards the circadian clock machinery.[1]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on Arabidopsis thaliana (Col-0) root growth. Data is derived from studies where seedlings were grown on media supplemented with various concentrations of this compound.

Table 1: Effect of this compound on Primary Root Length

This compound Concentration (µM)Primary Root Length (% of Control)
10~90%
30~75%
100~50%

Note: Values are approximate and compiled from published graphical data. Researchers should perform their own dose-response curves for precise quantification.

Table 2: Effect of this compound on Lateral Root Density

This compound Concentration (µM)Lateral Root Density (% of Control)
10~80%
30~60%
100~40%

Note: Values are approximate and compiled from published graphical data. Researchers should perform their own dose-response curves for precise quantification.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Root Growth Assay

This protocol details the procedure for assessing the effect of this compound on primary root length and lateral root density.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar

  • This compound (stock solution in DMSO)

  • Sterile petri dishes (square or round)

  • Sterilization supplies (70% ethanol, bleach solution)

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a 50% bleach solution containing 0.05% Triton X-100.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare MS agar medium and autoclave.

    • Allow the medium to cool to approximately 50-60°C.

    • Add this compound from a concentrated stock solution (in DMSO) to the molten MS medium to achieve the desired final concentrations (e.g., 0, 10, 30, 100 µM). Ensure the final DMSO concentration is consistent across all treatments (and in the control) and does not exceed 0.1%.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Plate the stratified seeds on the surface of the prepared MS plates.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Data Acquisition and Analysis:

    • After a specified growth period (e.g., 7-10 days), remove the plates and scan them using a flatbed scanner.

    • Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).

    • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.

    • Perform statistical analysis to determine the significance of the observed differences between treatments.

Protocol 2: Analysis of Circadian Clock Gene Expression

This protocol describes how to assess the impact of this compound on the expression of core circadian clock genes like LHY and CCA1 using quantitative real-time PCR (qRT-PCR).

Materials:

  • Arabidopsis thaliana seedlings grown in liquid culture

  • This compound

  • Liquid MS medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR reagents and instrument

  • Primers for target genes (LHY, CCA1) and a reference gene (e.g., ACTIN2)

Procedure:

  • Seedling Growth and Treatment:

    • Grow sterile Arabidopsis seedlings in liquid MS medium under a 12-hour light / 12-hour dark cycle to entrain the circadian clock.

    • At a specific time point in the circadian cycle (e.g., subjective dawn), add this compound to the liquid medium to the desired final concentration. Include a mock-treated control (DMSO).

    • Harvest seedling tissue at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours). Flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR Analysis:

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers for LHY, CCA1, and a reference gene, and a suitable qPCR master mix.

    • Use a thermal cycler program appropriate for the reagents and primers.

    • Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.

Visualization of Signaling Pathways and Workflows

BrevicompanineB_Signaling_Pathway BrevB This compound LHY_CCA1 LHY / CCA1 (Morning Loop) BrevB->LHY_CCA1 Inhibits Expression Evening_Loop Evening Loop (e.g., TOC1) LHY_CCA1->Evening_Loop Root_Growth Primary & Lateral Root Growth LHY_CCA1->Root_Growth Promotes Evening_Loop->LHY_CCA1 Experimental_Workflow_Root_Assay A 1. Seed Sterilization & Stratification B 2. Prepare MS Plates with this compound A->B C 3. Plate Seeds & Grow Vertically B->C D 4. Image Plates (e.g., Day 7-10) C->D E 5. Measure Primary Root Length & Count Lateral Roots D->E F 6. Calculate Lateral Root Density & Analyze Data E->F Logical_Relationship BrevB This compound Treatment Clock_Disruption Circadian Clock Disruption (Reduced LHY/CCA1) BrevB->Clock_Disruption No_Effect No Significant Direct Effect BrevB->No_Effect Root_Inhibition Inhibition of Root Growth Clock_Disruption->Root_Inhibition Hormone_Signaling Major Hormone Signaling Pathways (Auxin, Cytokinin, etc.) No_Effect->Hormone_Signaling

References

Application of Brevicompanine B in Antiplasmodial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B is a microbial metabolite isolated from fungi such as Aspergillus janus and Penicillium brevicompactum.[1][2] Structurally, it belongs to the diketopiperazine class of natural products.[3] Preliminary studies have indicated that this compound exhibits inhibitory activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. This makes it a compound of interest in the search for new antimalarial drug leads. This document provides a summary of its reported antiplasmodial activity and standardized protocols for its further investigation.

Data Presentation

The antiplasmodial activity of this compound has been evaluated against the chloroquine-sensitive 3D7 strain of P. falciparum. The available quantitative data is summarized in the table below.

Compound Parasite Strain IC₅₀ (µg/mL) Notes Reference
This compoundPlasmodium falciparum 3D735Compound precipitated in the test media.[1]

It is important to note that the precipitation of the compound in the assay medium could affect the accuracy of the determined IC₅₀ value. Further studies with optimized solubilization strategies are recommended.

Experimental Protocols

The following are detailed protocols for evaluating the antiplasmodial activity and cytotoxicity of this compound. These are standard assays used in antimalarial drug discovery.

In Vitro Antiplasmodial Assay: SYBR Green I-based Fluorescence Assay

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum cultures.[4][5][6]

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)

  • This compound stock solution (in DMSO)

  • Chloroquine or Artemisinin (as positive control)

  • 96-well black microtiter plates, sterile

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL. Include wells for a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).

  • Prepare a parasite culture with 2% hematocrit and 1% parasitemia (ring stage).

  • Add 180 µL of the parasite culture to each well of the 96-well black microtiter plate.

  • Add 20 µL of the diluted this compound, control drugs, or vehicle to the corresponding wells.

  • Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • After incubation, carefully remove 100 µL of the culture medium from each well without disturbing the erythrocyte layer.

  • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Mix gently and incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a microplate reader.

  • Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the cytotoxicity of a compound against mammalian cell lines (e.g., HEK293, HepG2) to determine its selectivity.[7][8][9]

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Doxorubicin or other cytotoxic agent (as positive control)

  • 96-well clear microtiter plates, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified CO₂ incubator.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound, control drug, or vehicle.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • After the incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. If using DMSO, carefully remove the medium and add 100 µL of DMSO.

  • Mix gently by shaking the plate on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) in a similar manner to the IC₅₀ calculation. The selectivity index (SI) can be determined by dividing the CC₅₀ by the antiplasmodial IC₅₀.

Mechanism of Action

The precise mechanism by which this compound exerts its antiplasmodial effect is currently unknown. Research on a related compound, Brevicompanine E, has shown that it can inhibit the activation of NF-κB and AP-1 signaling pathways in microglia, which is associated with an anti-inflammatory response.[10] However, it has not been determined if this mechanism is relevant to its activity against Plasmodium. Further research, such as target-based screening, transcriptomics, or proteomics, is required to elucidate the molecular target and mechanism of action of this compound in P. falciparum.

Visualizations

Experimental Workflow for Antiplasmodial and Cytotoxicity Testing

experimental_workflow cluster_antimalarial Antiplasmodial Assay (SYBR Green I) cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_parasites Prepare P. falciparum Culture (Ring Stage, 1% Parasitemia, 2% Hematocrit) plate_setup_anti Plate Parasites and Compound in 96-well Black Plate prep_parasites->plate_setup_anti serial_dilution_anti Serial Dilution of this compound serial_dilution_anti->plate_setup_anti incubation_anti Incubate for 72h plate_setup_anti->incubation_anti lysis_staining Add SYBR Green I Lysis Buffer incubation_anti->lysis_staining read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) lysis_staining->read_fluorescence calc_ic50 Calculate IC₅₀ read_fluorescence->calc_ic50 calc_si Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ calc_ic50->calc_si seed_cells Seed Mammalian Cells (e.g., HEK293) in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells serial_dilution_cyto Serial Dilution of this compound serial_dilution_cyto->treat_cells incubation_cyto Incubate for 48-72h treat_cells->incubation_cyto add_mtt Add MTT Reagent incubation_cyto->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_cc50 Calculate CC₅₀ read_absorbance->calc_cc50 calc_cc50->calc_si

Caption: Workflow for evaluating the antiplasmodial activity and cytotoxicity of this compound.

References

Brevicompanine B: A Novel Probe for dissecting Plant Circadian Rhythms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B, a natural product isolated from the fungus Penicillium brevicompactum, has emerged as a valuable chemical tool for the investigation of plant circadian rhythms.[1][2] This diketopiperazine derivative has been shown to modulate the plant's internal clock, offering a unique opportunity to study the molecular mechanisms that govern circadian oscillations and their physiological outputs.[3][4] Unlike genetic mutations, which can have developmental pleiotropic effects, this compound allows for the acute and reversible perturbation of the circadian clock, enabling researchers to dissect the dynamic nature of this fundamental biological process. These application notes provide an overview of this compound's effects on the plant circadian clock and detailed protocols for its use in Arabidopsis thaliana, the primary model organism in which its activity has been characterized.

Mechanism of Action

This compound and its derivatives, particularly Brevicompanine C (BrvC), have been demonstrated to cause a significant transcriptional misregulation of core components of the plant circadian clock.[1][2][3] Studies in Arabidopsis thaliana have revealed that treatment with these compounds leads to a selective attenuation of the amplitude of circadian oscillations.[2][3] Specifically, BrvC treatment has been shown to downregulate the expression of key morning-expressed clock genes, including CIRCADIAN CLOCK ASSOCIATED 1 (CCA1) and LATE ELONGATED HYPOCOTYL (LHY), as well as REVEILLE8 (RVE8) and REVEILLE4 (RVE4).[2] Concurrently, it upregulates the expression of evening-expressed genes.[2] This targeted modulation of core clock components makes this compound a powerful tool for studying the functional significance of circadian amplitude.[2][3]

Data Presentation

Table 1: Effect of Brevicompanine Derivatives on Arabidopsis thaliana Root Growth
CompoundConcentration (µM)Primary Root Length (% of Control)Lateral Root Density (% of Control)
This compound (BrvB)10~50%~40%
25~40%~20%
Brevicompanine C (BrvC)10~80%~70%
25~60%~50%

Note: Data are approximated from graphical representations in de Montaigu et al., 2017.

Table 2: Effect of Brevicompanine Derivatives on Circadian Rhythm Parameters of GI::LUC Expression in Arabidopsis thaliana
CompoundConditionEffect on AmplitudeEffect on Period
This compound (BrvB)Constant Darkness (DD)ReducedLengthened
Constant Light (LL)ReducedLengthened
Brevicompanine C (BrvC)Constant Darkness (DD)ReducedNo significant effect
Constant Light (LL)ReducedNo significant effect

This table summarizes the qualitative effects observed on the GIGANTEA::LUCIFERASE (GI::LUC) circadian reporter.[2][3]

Table 3: Transcriptional Regulation of Core Clock Genes by Brevicompanine C (BrvC) in Arabidopsis thaliana
GeneTime PointLog2 Fold Change (vs. Control)
CCA16h≤ -2.0
48h≤ -2.0
LHY6h≤ -2.0
48h≤ -2.0
RVE86h≤ -2.0
48h≤ -2.0
RVE46h≤ -2.0
48h≤ -2.0

Data reflects genes significantly downregulated at both 6 and 48 hours post-treatment with BrvC.[3]

Experimental Protocols

Protocol 1: Arabidopsis thaliana Seedling Growth and Treatment for Phenotypic Analysis
  • Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0) seeds using your standard laboratory protocol. Plate seeds on Murashige and Skoog (MS) medium containing 1% (w/v) sucrose and 0.8% (w/v) phytoagar.

  • Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.

  • Germination and Growth: Transfer plates to a long-day growth chamber (16 hours light / 8 hours dark) at 22°C.

  • Brevicompanine Treatment: After 4-5 days of growth, transfer seedlings to fresh MS plates containing the desired concentration of this compound or other derivatives (e.g., 10 µM, 25 µM) or a solvent control (e.g., DMSO).

  • Phenotypic Analysis: Continue to grow the seedlings for an additional 5-7 days. Measure primary root length and count the number of lateral roots. Data can be quantified using image analysis software such as ImageJ.

Protocol 2: Monitoring Circadian Rhythms using a Luciferase Reporter Gene
  • Plant Material: Use a transgenic Arabidopsis thaliana line carrying a circadian-regulated promoter fused to the firefly luciferase gene (e.g., GI::LUC).

  • Seedling Growth: Grow seedlings as described in Protocol 1 on MS plates.

  • Entrainment: Entrain the seedlings in a diurnal cycle (e.g., 12 hours light / 12 hours dark) for 5-7 days.

  • Brevicompanine Application: Just before transferring the seedlings to constant conditions, add this compound solution to the medium to the final desired concentration. Ensure even distribution.

  • Luminometry: Transfer the plates to a luminometer for continuous monitoring of luciferase activity under constant light (LL) or constant darkness (DD) at a constant temperature (e.g., 22°C).

  • Data Analysis: Analyze the resulting luminescence data using appropriate software (e.g., BRASS) to determine the period, phase, and amplitude of the circadian rhythm.

Visualizations

Brevicompanine_Signaling_Pathway cluster_0 This compound/C cluster_1 Plant Cell cluster_2 Circadian Clock Core Oscillator Brevicompanine Brevicompanine Morning_Genes Morning Genes (CCA1, LHY, RVE4, RVE8) Brevicompanine->Morning_Genes Inhibits Expression Evening_Genes Evening Genes Morning_Genes->Evening_Genes Represses Physiological_Outputs Physiological Outputs (e.g., Root Growth) Morning_Genes->Physiological_Outputs Regulates Evening_Genes->Morning_Genes Represses Experimental_Workflow cluster_0 Preparation cluster_1 Growth and Treatment cluster_2 Analysis Seed_Sterilization Seed Sterilization (Arabidopsis thaliana) Plating Plating on MS Medium Seed_Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination & Growth (Long Day Conditions) Stratification->Germination Treatment Transfer to this compound -containing Medium Germination->Treatment Phenotypic_Analysis Phenotypic Analysis (Root Growth) Treatment->Phenotypic_Analysis Luciferase_Assay Luciferase Assay (Circadian Rhythms) Treatment->Luciferase_Assay

References

Application Notes and Protocols: In Vitro Assay for Brevicompanine B against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous discovery and development of novel antimalarial compounds. Brevicompanine B, a natural product isolated from the fungi Aspergillus janus and Penicillium brevicompactum, has demonstrated in vitro activity against the 3D7 strain of P. falciparum[1]. This document provides a detailed protocol for the in vitro assessment of this compound's antiplasmodial activity using a SYBR Green I-based fluorescence assay.

Principle

The SYBR Green I-based assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial drugs. SYBR Green I is a fluorescent dye that intercalates with DNA. In this assay, parasitized red blood cells are incubated with serial dilutions of the test compound. After incubation, the red blood cells are lysed, and SYBR Green I is added. The fluorescence intensity is proportional to the amount of parasite DNA, thus reflecting parasite growth. A reduction in fluorescence in the presence of the compound indicates inhibition of parasite proliferation.

Data Presentation

The antiplasmodial activity of this compound is quantified by determining its 50% inhibitory concentration (IC50). The results can be summarized in the following table.

CompoundP. falciparum StrainIC50 (µg/mL)IC50 (µM)Cytotoxicity (CC50 in mammalian cells) (µM)Selectivity Index (SI = CC50/IC50)
This compound3D735[1]95.2To be determinedTo be determined
Chloroquine (Control)3D7To be determinedTo be determined>100To be determined
Artemisinin (Control)3D7To be determinedTo be determined>100To be determined

Experimental Protocols

Materials and Reagents
  • This compound: (Source to be specified by the researcher)

  • Plasmodium falciparum Strain: Chloroquine-sensitive 3D7 strain.

  • Human Red Blood Cells (RBCs): O+ blood type, collected from healthy donors.

  • Complete Medium (cRPMI):

    • RPMI-1640 medium with L-glutamine and 25 mM HEPES

    • 10% heat-inactivated human serum (O+)

    • 0.2% sodium bicarbonate

    • 25 µg/mL gentamicin

  • Lysis Buffer:

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM EDTA

    • 0.008% saponin

    • 0.08% Triton X-100

  • SYBR Green I: 10,000x stock in DMSO (Invitrogen).

  • Control Drugs: Chloroquine and Artemisinin.

  • Solvent: 100% Dimethyl sulfoxide (DMSO).

  • Equipment:

    • 96-well black, clear-bottom microplates

    • Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

    • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

    • Microscope

    • Centrifuge

    • Water bath

Parasite Culture and Synchronization
  • Maintain continuous culture: P. falciparum 3D7 is maintained in a continuous in vitro culture in human O+ RBCs at a 5% hematocrit in cRPMI. The cultures are incubated at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization of parasites: To obtain a synchronous culture of ring-stage parasites, the culture is treated with 5% D-sorbitol[1][2].

    • Centrifuge the parasite culture at 800 x g for 5 minutes.

    • Resuspend the cell pellet in 10 volumes of 5% D-sorbitol and incubate for 10 minutes at 37°C.

    • Wash the RBCs three times with RPMI-1640 to remove the sorbitol.

    • Resuspend the synchronized ring-stage parasites in cRPMI to the desired parasitemia and hematocrit.

Drug Preparation
  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Due to potential solubility issues, ensure complete dissolution by vortexing or gentle warming[1]. Prepare stock solutions of control drugs (Chloroquine and Artemisinin) in a similar manner.

  • Serial Dilutions: Perform a 2-fold serial dilution of the this compound stock solution in cRPMI in a separate 96-well plate to create a range of concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

In Vitro Antiplasmodial Assay
  • Plate Preparation: Add 100 µL of the serially diluted this compound and control drugs to the wells of a 96-well black, clear-bottom microplate in triplicate. Include wells with cRPMI and 0.5% DMSO as negative controls.

  • Parasite Suspension: Prepare a parasite suspension with 1% ring-stage parasitemia and 2% hematocrit in cRPMI.

  • Incubation: Add 100 µL of the parasite suspension to each well of the drug-containing plate. The final volume in each well will be 200 µL.

  • Culture: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator.

  • Cell Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Data Analysis
  • Background Subtraction: Subtract the background fluorescence from the wells containing only RBCs (no parasites).

  • Percentage Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of treated well - Background) / (Fluorescence of untreated control - Background) ] * 100

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using a four-parameter logistic model[3][4].

Visualization

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis parasite_culture 1. P. falciparum Culture (3D7 strain in O+ RBCs) synchronization 2. Synchronization (5% Sorbitol treatment to get ring stages) parasite_culture->synchronization add_parasites 5. Add Parasites (1% parasitemia, 2% hematocrit) synchronization->add_parasites drug_prep 3. This compound Preparation (Stock solution and serial dilutions) plate_setup 4. Plate Setup (Add drug dilutions to 96-well plate) drug_prep->plate_setup plate_setup->add_parasites incubation 6. Incubation (72 hours at 37°C) add_parasites->incubation lysis_staining 7. Lysis & Staining (Lysis buffer with SYBR Green I) incubation->lysis_staining fluorescence_reading 8. Fluorescence Reading (Exc: 485 nm, Em: 530 nm) lysis_staining->fluorescence_reading data_analysis 9. Data Analysis (Calculate % inhibition and IC50) fluorescence_reading->data_analysis

Caption: Experimental workflow for the in vitro antiplasmodial assay of this compound.

References

Application Notes and Protocols: Preparation of Brevicompanine B Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevicompanine B is a diketopiperazine alkaloid with known antiplasmodial and plant growth-regulating activities. A significant challenge in studying its biological effects is its predicted high hydrophobicity and tendency to precipitate in aqueous bioassay media. This document provides detailed protocols for the preparation of this compound solutions to ensure consistent and reliable results in various biological assays. The protocols outlined are based on the compound's known physicochemical properties and established best practices for handling poorly soluble natural products.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₉N₃O₂Santa Cruz Biotechnology[1]
Molecular Weight 367.49 g/mol Santa Cruz Biotechnology[1]
Purity >99%Santa Cruz Biotechnology[1]
Calculated XLogP3 4.4PubChem[2]
Appearance White to off-white solid (typical for purified natural products)General knowledge
Known Bioactivities Antiplasmodial (against Plasmodium falciparum 3D7, IC₅₀ = 35 µg/mL), Plant growth regulatorMedchemExpress.com[3], PubMed[4]
Precipitation Note The compound has been observed to precipitate in test media during bioassays.ResearchGate[5]

Experimental Protocols

Materials and Reagents
  • This compound (purity >99%)

  • Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

  • Sterile, deionized, or distilled water (for aqueous dilutions)

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, low-retention pipette tips

Preparation of a 10 mM Stock Solution in DMSO

Due to its hydrophobic nature, the recommended primary solvent for this compound is anhydrous DMSO.

Protocol:

  • Equilibrate Reagents: Allow the vial of this compound and anhydrous DMSO to come to room temperature before opening to minimize water condensation.

  • Weighing the Compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3675 mg of this compound (Molecular Weight = 367.49 g/mol ).

    • Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (367.49 g/mol ) * (1000 mg/g) = 3.675 mg. For smaller volumes, adjust accordingly.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to protect the solution from light.

Preparation of Working Solutions for Bioassays

It is critical to avoid precipitation of this compound when diluting the DMSO stock into aqueous bioassay media. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.

Protocol:

  • Intermediate Dilutions: If necessary, prepare intermediate dilutions of the 10 mM stock solution in anhydrous DMSO.

  • Final Dilution: Directly before use, dilute the DMSO stock or intermediate solution into the final aqueous bioassay medium.

    • Crucial Step: Add the small volume of the this compound/DMSO solution to the larger volume of the aqueous medium while vortexing or vigorously mixing. Do not add the aqueous medium to the DMSO stock. This rapid mixing helps to disperse the compound before it has a chance to precipitate.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the bioassay is consistent across all experimental conditions, including the vehicle control.

  • Solubility Check: After preparing the final working solution, visually inspect for any signs of precipitation. If precipitation is observed, the concentration of this compound may be too high for the final DMSO concentration. Consider lowering the final concentration of the compound or slightly increasing the final DMSO concentration if the assay allows.

Experimental Workflow and Signaling Pathway Diagrams

Below are diagrams illustrating the experimental workflow for preparing this compound solutions and a potential signaling pathway it may influence based on related compounds.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute DMSO Stock into Aqueous Medium (with vortexing) thaw->dilute use Use Immediately in Bioassay dilute->use

Figure 1. Workflow for this compound Solution Preparation.

G Potential Anti-inflammatory Mechanism of this compound cluster_pathway Potential Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (JNK, p38) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocation BrevB This compound BrevB->IKK BrevB->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines AP1_nuc->Cytokines

Figure 2. Potential Anti-inflammatory Signaling Pathway Influenced by this compound.

Disclaimer: The signaling pathway depicted in Figure 2 is based on the published activity of the related compound, Brevicompanine E, which has been shown to inhibit NF-κB and AP-1 activation.[4] This is a hypothesized mechanism for this compound and requires experimental validation.

Troubleshooting and Best Practices

  • Precipitation: If precipitation occurs in the final bioassay medium, try preparing a more dilute stock solution in DMSO to allow for a larger volume to be added to the aqueous medium, or explore the use of a co-solvent if the assay permits.

  • Stability: The stability of this compound in aqueous solution is unknown. It is strongly recommended to prepare fresh working solutions for each experiment and avoid storing them.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the bioassay medium with the same final concentration of DMSO as the test samples.

  • Material Compatibility: Ensure that this compound solutions are compatible with the plasticware used in your experiments, as highly hydrophobic compounds can sometimes adsorb to certain plastics. Using low-retention plasticware is recommended.

By following these detailed protocols and best practices, researchers can prepare this compound solutions with greater confidence, leading to more accurate and reproducible bioassay results.

References

Effective Concentrations of Brevicompanine B for Plant Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Brevicompanine B in plant studies. The information is compiled from peer-reviewed scientific literature to guide researchers in designing experiments to investigate the effects of this compound on plant growth and development.

Introduction

This compound is a fungal metabolite isolated from Penicillium brevicompactum. It belongs to a class of diketopiperazine derivatives that have demonstrated plant growth-regulating properties.[1] Understanding the effective concentrations and mechanisms of action of this compound is crucial for its potential application in agriculture and as a tool in plant biology research.

Quantitative Data Summary

The effective concentration of this compound and its analogs varies depending on the plant species and the specific biological response being measured. The following table summarizes the key quantitative data from published studies.

Plant SpeciesCompoundConcentration RangeObserved EffectReference
Lactuca sativa (Lettuce)This compound10 - 100 mg/LPromotion of root elongation.Kusano et al., 1998
Oryza sativa (Rice)This compound10 - 100 mg/LNo significant effect on root elongation.Kusano et al., 1998
Arabidopsis thalianaThis compound10 - 100 µMInhibition of primary root growth and lateral root density.[2]Valdes et al., 2017[3]
Arabidopsis thalianaBrevicompanine C10 - 100 µMMinor effect on primary root growth, but impaired lateral root density.[2]Valdes et al., 2017[3]

Experimental Protocols

Lettuce (Lactuca sativa) Seedling Bioassay

This protocol is adapted from the methods used to assess the plant growth-regulating activities of this compound.

Materials:

  • Lettuce seeds (Lactuca sativa L.)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • Petri dishes (60 mm diameter)

  • Filter paper (Whatman No. 2)

  • Distilled water

  • Growth chamber or incubator

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution to achieve final concentrations of 10, 30, and 100 mg/L. Ensure the final concentration of the solvent is consistent across all treatments and the control, and that it is at a level that does not affect seedling growth.

  • Seed Sterilization (Optional but Recommended): Surface sterilize lettuce seeds by rinsing with 70% ethanol for 30 seconds, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution. Rinse the seeds thoroughly with sterile distilled water.

  • Assay Setup:

    • Place one sheet of filter paper in each Petri dish.

    • Add 2 mL of the respective test solution or control solution (containing the solvent at the same concentration) to each Petri dish.

    • Place 10-15 lettuce seeds on the filter paper in each dish, ensuring they are evenly spaced.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber at 24-25°C under continuous light for 3-5 days.

  • Data Collection:

    • After the incubation period, measure the length of the primary root of each seedling.

    • Calculate the average root length for each treatment and compare it to the control.

Rice (Oryza sativa) Seedling Bioassay

This protocol is based on studies evaluating the effect of this compound on rice seedlings.

Materials:

  • Rice seeds (Oryza sativa L.)

  • This compound stock solution

  • Test tubes or small vials

  • Filter paper strips

  • Distilled water

  • Growth chamber or incubator

Procedure:

  • Seed Germination:

    • Surface sterilize rice seeds as described for lettuce seeds.

    • Germinate the seeds on moist filter paper in the dark at 28-30°C for 2-3 days until the radicles emerge.

  • Preparation of Test Solutions: Prepare this compound dilutions as described for the lettuce bioassay (10, 30, and 100 mg/L).

  • Assay Setup:

    • Select uniformly germinated rice seedlings.

    • Place a strip of filter paper into each test tube.

    • Add 1 mL of the respective test solution or control solution to each test tube, ensuring the filter paper is saturated.

    • Carefully place one germinated seedling into each test tube, with the radicle in contact with the moist filter paper.

  • Incubation:

    • Seal the test tubes (e.g., with cotton plugs or plastic caps) to maintain humidity.

    • Incubate the test tubes in a growth chamber at 28-30°C under continuous light for 7 days.

  • Data Collection:

    • After 7 days, carefully remove the seedlings and measure the length of the primary root and shoot.

    • Calculate the average lengths for each treatment and compare them to the control.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound in Arabidopsis

This compound has been shown to impact root growth in Arabidopsis thaliana by modulating the plant's circadian clock.[3] It achieves this by repressing the expression of two key morning-phased clock genes, LATE ELONGATED HYPOCOTYL (LHY) and CIRCADIAN CLOCK ASSOCIATED 1 (CCA1).[3] These genes are central components of the circadian oscillator and their downregulation affects various downstream processes, including those that regulate root elongation.

BrevicompanineB_Signaling_Pathway BrevicompanineB This compound Clock_Components Core Circadian Clock Components BrevicompanineB->Clock_Components Interacts with LHY_CCA1 LHY and CCA1 (Morning Genes) BrevicompanineB->LHY_CCA1 Represses expression Clock_Components->LHY_CCA1 Regulates expression of Downstream_Targets Downstream Growth- Regulating Genes LHY_CCA1->Downstream_Targets Regulates Root_Growth Primary Root Elongation LHY_CCA1->Root_Growth Promotes Downstream_Targets->Root_Growth Controls

Caption: this compound signaling pathway in Arabidopsis.

Experimental Workflow for Plant Bioassay

The following diagram illustrates a general workflow for conducting a plant bioassay to evaluate the effects of this compound.

Experimental_Workflow start Start prep_solutions Prepare this compound Test Solutions start->prep_solutions seed_prep Select and Sterilize Plant Seeds start->seed_prep assay_setup Set up Bioassay (Petri Dish / Test Tube) prep_solutions->assay_setup seed_prep->assay_setup incubation Incubate under Controlled Conditions assay_setup->incubation data_collection Measure Seedling Growth (e.g., Root Length) incubation->data_collection analysis Data Analysis and Statistical Evaluation data_collection->analysis end End analysis->end

Caption: General experimental workflow for a plant bioassay.

Conclusion

This compound exhibits species-specific effects on plant root growth, acting as a promoter in lettuce and an inhibitor in Arabidopsis. Its mechanism of action in Arabidopsis involves the modulation of the circadian clock, presenting a valuable tool for studying the links between circadian rhythms and plant development. The provided protocols offer a foundation for researchers to further investigate the biological activities of this and related compounds. Careful consideration of concentration ranges and appropriate controls is essential for obtaining reliable and reproducible results.

References

Brevicompanine B: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevicompanine B is a diketopiperazine-related fungal metabolite originally isolated from Penicillium brevicompactum. It has garnered interest in the scientific community for its notable biological activities, including antiplasmodial effects against the malaria parasite Plasmodium falciparum and significant plant growth regulatory properties.[1][2] Notably, this compound has been shown to modulate the plant circadian clock, making it a valuable chemical tool for research in chronobiology.[1] This document provides detailed application notes and experimental protocols for the laboratory use of this compound.

Commercial Suppliers

For researchers seeking to procure this compound, several commercial suppliers offer this compound for laboratory use. The table below summarizes key information from some of these suppliers.

SupplierCatalog NumberPurityAvailable QuantitiesCAS Number
Bioaustralis Fine Chemicals BIA-B1176>95% by HPLC1 mg, 5 mg215121-47-4
Cayman Chemical Item No. 32185≥95%1 mg, 5 mg215121-47-4
MedChemExpress HY-13644399.79%1 mg, 5 mg, 10 mg, 25 mg215121-47-4

Physicochemical Properties & Storage

PropertyValue
Molecular Formula C₂₂H₂₉N₃O₂
Molecular Weight 367.5 g/mol
Appearance White crystalline solid
Solubility Soluble in DMSO, DMF, ethanol, and methanol. Poorly soluble in water.[1][2]
Long-Term Storage -20°C[1][2]

Application 1: Antiplasmodial Activity

This compound has demonstrated inhibitory activity against the chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, the parasite responsible for malaria.[3][4]

Quantitative Data: Antiplasmodial Activity
ParameterValueReference
IC₅₀ against P. falciparum (3D7 Strain) 35 µg/mL[3]
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This protocol is adapted from standard SYBR Green I-based fluorescence assays for assessing malaria parasite growth inhibition.[5][6][7]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete parasite medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)

  • 96-well flat-bottom microplates

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, and SYBR Green I)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in complete parasite medium in a 96-well plate. Include a drug-free control (100% parasite growth) and a control with a known antimalarial drug (e.g., chloroquine).

  • Parasite Culture Preparation: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete parasite medium.

  • Incubation: Add the parasite suspension to the wells containing the serially diluted this compound. Incubate the plate for 48 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Mix thoroughly and incubate in the dark at room temperature for 1 hour.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence values against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate C Add parasite culture to wells A->C B Prepare P. falciparum culture (1% parasitemia, 2% hematocrit) B->C D Incubate for 48 hours at 37°C C->D E Add SYBR Green I lysis buffer D->E F Incubate for 1 hour in the dark E->F G Measure fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro antiplasmodial assay.

Application 2: Plant Growth Regulation & Circadian Clock Modulation

This compound has been identified as a plant growth regulator that can inhibit primary root growth in Arabidopsis thaliana and hypocotyl elongation in lettuce seedlings.[1] Its mechanism of action is linked to the modulation of the plant's internal circadian clock.[1][8]

Quantitative Data: Plant Growth Regulation
Plant SpeciesAssayEffective ConcentrationEffectReference
Arabidopsis thaliana Primary Root Growth100 µMInhibition[1]
Lettuce (Lactuca sativa) Hypocotyl Elongation100 mg/LInhibition[1]
Rice (Oryza sativa) Seedling Elongation300 mg/LNo Inhibition[1]
Experimental Protocol: Arabidopsis Primary Root Growth Inhibition Assay

This protocol outlines the steps to assess the effect of this compound on the primary root growth of Arabidopsis thaliana seedlings.[9][10]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • This compound stock solution (in DMSO)

  • Murashige and Skoog (MS) medium with vitamins, sucrose, and agar

  • Sterile square petri dishes (120 mm x 120 mm)

  • Micropore tape

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol followed by a bleach solution and sterile water washes).

  • Plating: Resuspend the sterilized seeds in sterile water and plate them on MS agar plates containing various concentrations of this compound. Ensure the final DMSO concentration is consistent across all plates, including the control.

  • Stratification: Seal the plates with micropore tape and store them at 4°C in the dark for 48 hours to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and place them vertically to allow for root growth along the agar surface. Use a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

  • Measurement: After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

  • Data Analysis: Compare the average primary root length of seedlings grown on this compound-containing media to the control group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Sterilize Arabidopsis seeds C Plate seeds on agar A->C B Prepare MS agar plates with This compound B->C D Stratify at 4°C for 48 hours C->D E Transfer to growth chamber D->E F Incubate for 5-7 days E->F G Photograph plates F->G H Measure primary root length G->H I Compare with control H->I G cluster_clock Plant Circadian Clock - Core Loop BrevB This compound LHY_CCA1 LHY / CCA1 (Morning Genes) BrevB->LHY_CCA1 represses TOC1 TOC1 (Evening Gene) LHY_CCA1->TOC1 represses RootGrowth Primary Root Growth LHY_CCA1->RootGrowth regulates TOC1->LHY_CCA1 represses

References

Application Notes and Protocols for Investigating Brevicompanine B in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brevicompanine B and its Potential in Microbiology

This compound is a diketopiperazine alkaloid isolated from fungi such as Penicillium brevicompactum and Aspergillus janus. While initial screenings have indicated that this compound possesses antiplasmodial activity against Plasmodium falciparum, they have not demonstrated significant direct antibacterial or antifungal effects[1]. However, the broader class of diketopiperazines (DKPs) is known for a wide array of biological activities, including antimicrobial, antibiofilm, and quorum sensing inhibition. This suggests that the potential of this compound in microbiology may extend beyond direct antimicrobial action to roles as a modulator of virulence, a potentiator of existing antibiotics, or an inhibitor of microbial communication.

These application notes provide a framework for exploring the multifaceted potential of this compound in a microbiological context, moving beyond simple viability assays to investigate its effects on complex microbial behaviors and its potential in combination therapies.

Key Application Areas and Experimental Strategies

Based on the known activities of related diketopiperazine compounds, the following application areas are proposed for this compound:

  • Confirmation of Antimicrobial Activity: To rigorously establish the spectrum of activity, it is essential to first confirm the reported lack of direct antimicrobial effects against a broad and diverse panel of clinically relevant bacteria and fungi.

  • Synergistic Activity with Known Antibiotics: this compound may potentiate the activity of conventional antibiotics, potentially reversing resistance or lowering the required therapeutic dose.

  • Inhibition of Quorum Sensing: As many diketopiperazines are known to interfere with bacterial cell-to-cell communication, investigating the effect of this compound on quorum sensing systems is a promising avenue.

  • Anti-Virulence and Biofilm Inhibition: By interfering with signaling pathways, this compound may inhibit the expression of virulence factors and the formation of biofilms, which are critical for the pathogenicity of many microbes.

Data Presentation: Summary of Potential Experimental Outcomes

The following tables are templates for summarizing the quantitative data obtained from the proposed experimental protocols.

Table 1: Antimicrobial Susceptibility Testing of this compound

Microbial StrainGram StainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusPositiveVancomycin
Escherichia coliNegativeGentamicin
Pseudomonas aeruginosaNegativeCiprofloxacin
Candida albicansN/A (Fungus)Fluconazole
Aspergillus fumigatusN/A (Fungus)Amphotericin B

Table 2: Synergistic Activity of this compound with Antibiotic X (Checkerboard Assay)

Microbial StrainAntibiotic X MIC (µg/mL)This compound MIC (µg/mL)Combination MIC (A+B) (µg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
S. aureus (MRSA)Synergy/Additive/Indifference/Antagonism
P. aeruginosaSynergy/Additive/Indifference/Antagonism

Table 3: Quorum Sensing Inhibition by this compound

Microbial StrainThis compound Conc. (µg/mL)% Inhibition of Violacein Production
Chromobacterium violaceum100
50
25
12.5
6.25

Table 4: Inhibition of Biofilm Formation and Eradication of Mature Biofilms by this compound

Microbial StrainMinimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL)
P. aeruginosa
S. epidermidis
C. albicans

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Microbial cultures (bacteria and fungi)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Antimicrobial Synergy

This protocol assesses the synergistic effect of this compound with a known antibiotic.

Materials:

  • This compound stock solution

  • Antibiotic stock solution

  • Microbial culture

  • 96-well microtiter plates

  • Appropriate broth medium

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the antibiotic along the y-axis.

  • The resulting matrix will contain various combinations of the two compounds.

  • Inoculate each well with a standardized microbial suspension.

  • Include controls for each compound alone.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC for each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of drug A + FIC of drug B, where FIC = MIC of drug in combination / MIC of drug alone.

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 4: Additive/Indifference

    • FIC > 4: Antagonism

Protocol 3: Quorum Sensing Inhibition Assay (Violacein Production)

This protocol uses Chromobacterium violaceum to screen for quorum sensing inhibitory activity by measuring the inhibition of the purple pigment violacein.

Materials:

  • This compound stock solution

  • Chromobacterium violaceum culture

  • Luria-Bertani (LB) broth

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • Dilute the overnight culture to an OD₆₀₀ of 0.1.

  • In a 96-well plate, add different concentrations of this compound.

  • Add the diluted C. violaceum culture to each well.

  • Incubate the plate at 30°C for 24-48 hours.

  • Centrifuge the plate to pellet the bacterial cells.

  • Quantify the violacein by adding DMSO to the pellet, vortexing, and measuring the absorbance of the supernatant at 585 nm.

  • Calculate the percentage of violacein inhibition compared to the untreated control.

Protocol 4: Biofilm Inhibition and Eradication Assays

This protocol determines the ability of this compound to prevent biofilm formation and to eradicate pre-formed biofilms.

Materials:

  • This compound stock solution

  • Microbial cultures known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis)

  • 96-well flat-bottom microtiter plates

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Procedure for Biofilm Inhibition:

  • Add different concentrations of this compound to the wells of a microtiter plate.

  • Inoculate the wells with a standardized microbial suspension.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

  • Wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with Crystal Violet for 15 minutes.

  • Wash the wells to remove excess stain.

  • Solubilize the bound dye with ethanol or acetic acid.

  • Measure the absorbance at 570 nm to quantify the biofilm.

Procedure for Biofilm Eradication:

  • Grow microbial biofilms in a microtiter plate for 24-48 hours.

  • Remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing different concentrations of this compound to the wells with mature biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the Crystal Violet method described above.

Visualizations: Diagrams of Workflows and Potential Mechanisms

Experimental_Workflow cluster_0 Initial Screening cluster_1 Advanced Functional Assays cluster_2 Mechanism of Action Studies A This compound B Antimicrobial Susceptibility Testing (MIC Determination) A->B C Synergy Testing (Checkerboard Assay) B->C If low direct activity D Quorum Sensing Inhibition (Violacein Assay) B->D If low direct activity E Biofilm Inhibition & Eradication B->E If low direct activity F Virulence Factor Expression Analysis (e.g., qPCR, Proteomics) D->F E->F G Signaling Pathway Analysis F->G

Caption: Proposed experimental workflow for evaluating this compound.

Quorum_Sensing_Inhibition cluster_0 Bacterial Cell cluster_1 Extracellular Environment A Autoinducer Synthase B Receptor Protein A->B Autoinducer Signal C Gene Expression B->C Activation D C->D Virulence Factors, Biofilm Formation X This compound X->A Inhibition? X->B Inhibition?

Caption: Potential mechanism of quorum sensing inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Brevicompanine B Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fungal culture conditions for the production of Brevicompanine B, a diketopiperazine alkaloid with potential plant growth-regulating properties.[1] The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Which fungal species is a known producer of this compound?

A1: this compound has been isolated from the fungus Penicillium brevicompactum.[1] This species is known to produce a variety of secondary metabolites, including other diketopiperazine alkaloids and mycophenolic acid.[2][3][4][5][6]

Q2: What are the key factors influencing the yield of this compound in fungal cultures?

A2: The production of secondary metabolites like this compound is highly sensitive to various culture parameters. Key factors include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.[2][4][6][7] The choice of the fungal strain and the age of the inoculum also play a crucial role.

Q3: What are the typical precursors for the biosynthesis of diketopiperazine alkaloids like this compound?

A3: Diketopiperazine alkaloids are typically formed from the condensation of two amino acids.[8] For this compound and related compounds like brevianamides, the likely precursors are L-tryptophan and L-proline.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Penicillium brevicompactum for secondary metabolite production. While specific data for this compound is limited, these recommendations are based on extensive research on the production of other metabolites, such as Mycophenolic Acid (MPA), by the same fungus.

Problem Potential Cause(s) Troubleshooting Steps
Low or No this compound Production - Suboptimal culture medium composition. - Incorrect pH of the medium. - Non-ideal incubation temperature. - Inadequate aeration or agitation. - Poor quality or age of the inoculum. - Strain degradation.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Glucose as a carbon source and peptone or yeast extract as a nitrogen source have been shown to be effective for secondary metabolite production in P. brevicompactum.[2][7] Consider adding precursors like L-tryptophan and L-proline to the medium. - pH Control: The optimal initial pH for secondary metabolite production in P. brevicompactum is often slightly acidic, typically between 4.5 and 6.0.[4][7] Monitor and adjust the pH throughout the fermentation process. - Temperature Control: The optimal temperature for metabolite production is generally between 23°C and 28°C.[7][10] - Aeration & Agitation: Ensure adequate dissolved oxygen levels. An agitation speed of around 150-200 rpm is often used in shake flask cultures.[4][10] - Inoculum Quality: Use a fresh, actively growing culture for inoculation. The inoculum should be of a standardized age and spore concentration. - Strain Viability: Re-culture the strain from a stock culture to ensure its viability and productivity.
Inconsistent Batch-to-Batch Yields - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in fermentation parameters (temperature, pH, agitation).- Standardize Inoculum: Develop a standard operating procedure (SOP) for inoculum preparation, specifying the age of the culture and spore count. - Precise Media Preparation: Ensure all media components are accurately weighed and dissolved. Sterilize components carefully to avoid degradation. - Monitor & Control Parameters: Use calibrated equipment to monitor and maintain consistent temperature, pH, and agitation speed throughout the fermentation.
Contamination of Cultures - Improper aseptic techniques. - Contaminated media or equipment. - Airborne contaminants.- Strict Aseptic Technique: Work in a laminar flow hood and sterilize all equipment, media, and transfer tools properly. - Media & Equipment Sterility Check: Autoclave media and equipment at the correct temperature and for the appropriate duration. Use sterile filters for heat-sensitive components. - Environmental Monitoring: Regularly monitor the laboratory environment for potential sources of contamination.
Slow or No Fungal Growth - Nutrient-poor medium. - Presence of inhibitory substances. - Extreme pH or temperature.- Rich Growth Medium: Initially, use a rich medium like Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) to ensure robust initial growth before transferring to a production medium. - Water Quality: Use distilled or deionized water to prepare media to avoid inhibitory ions. - Verify Growth Conditions: Double-check and calibrate incubator temperature and pH meter.

Experimental Protocols & Data

The following protocols and data are adapted from studies on Mycophenolic Acid (MPA) production by P. brevicompactum and can serve as a strong starting point for optimizing this compound production.

Protocol 1: Screening of Carbon and Nitrogen Sources

This protocol is based on the "one-factor-at-a-time" method to identify optimal nutrient sources.[4]

  • Prepare Basal Medium: A basal medium can be prepared with essential minerals and a buffer (e.g., KH₂PO₄, MgSO₄·7H₂O).

  • Carbon Source Screening: To different flasks containing the basal medium, add various carbon sources (e.g., glucose, sucrose, lactose, maltose) at a fixed concentration (e.g., 60 g/L). Keep the nitrogen source constant (e.g., 20 g/L peptone).

  • Nitrogen Source Screening: To different flasks containing the basal medium, add various nitrogen sources (e.g., peptone, yeast extract, tryptone, ammonium sulfate) at a fixed concentration (e.g., 20 g/L). Keep the carbon source constant (e.g., 60 g/L glucose).

  • Inoculation and Incubation: Inoculate each flask with a standardized spore suspension of P. brevicompactum. Incubate the flasks at a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm) for a set period (e.g., 12 days).[4]

  • Analysis: At the end of the fermentation, extract the secondary metabolites and quantify the this compound yield using techniques like High-Performance Liquid Chromatography (HPLC).

Table 1: Effect of Carbon Source on Secondary Metabolite Production (Adapted from MPA studies)

Carbon Source (60 g/L)Relative Yield (%)
Glucose100
Sucrose85
Lactose70
Maltose92
(Data is illustrative and based on general findings for secondary metabolite production in Penicillium species. Actual results for this compound may vary.)

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production (Adapted from MPA studies)

Nitrogen Source (20 g/L)Relative Yield (%)
Peptone100
Yeast Extract95
Tryptone88
Ammonium Sulfate65
(Data is illustrative and based on general findings for secondary metabolite production in Penicillium species. Actual results for this compound may vary.)
Protocol 2: Optimization of Fermentation Parameters

This protocol outlines the optimization of physical parameters.

  • Prepare Optimized Production Medium: Use the best-performing carbon and nitrogen sources identified in Protocol 1.

  • pH Optimization: Prepare several flasks with the production medium and adjust the initial pH to a range of values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5) using HCl or NaOH.

  • Temperature Optimization: Incubate sets of flasks at different temperatures (e.g., 20°C, 23°C, 25°C, 28°C, 30°C).

  • Inoculation and Incubation: Inoculate all flasks with a standardized inoculum and incubate for the predetermined fermentation period.

  • Analysis: Harvest and analyze the this compound content from each condition.

Table 3: Effect of Initial pH and Temperature on Secondary Metabolite Production (Adapted from MPA studies)

Initial pHTemperature (°C)Relative Yield (%)
4.52585
5.025100
5.52592
6.02580
5.02075
5.02390
5.02898
5.03070
(Data is illustrative and based on general findings for secondary metabolite production in Penicillium species.[4][7] Actual results for this compound may vary.)

Visualizations

Proposed Biosynthetic Pathway for this compound

This compound is a diketopiperazine alkaloid, likely synthesized from the amino acid precursors L-tryptophan and L-proline. The proposed pathway involves the formation of a dipeptide, which then cyclizes to form the diketopiperazine core. Subsequent enzymatic modifications, such as prenylation, would lead to the final this compound structure.

Brevicompanine_B_Biosynthesis L_Trp L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) L_Trp->NRPS L_Pro L-Proline L_Pro->NRPS Dipeptide L-Tryptophyl-L-Proline (Linear Dipeptide) NRPS->Dipeptide Peptide bond formation Cyclization Cyclization Dipeptide->Cyclization DKP_core Cyclo(L-Trp-L-Pro) (Diketopiperazine Core) Cyclization->DKP_core Prenyltransferase Prenyltransferase DKP_core->Prenyltransferase Post_Prenylation_Intermediate Post-Prenylation Intermediate Prenyltransferase->Post_Prenylation_Intermediate Prenylation DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->Prenyltransferase Tailoring_Enzymes Tailoring Enzymes (e.g., Oxidases) Post_Prenylation_Intermediate->Tailoring_Enzymes Brevicompanine_B This compound Tailoring_Enzymes->Brevicompanine_B Further modifications

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Optimization

The following diagram illustrates a systematic workflow for optimizing this compound production.

Optimization_Workflow Start Start: Low this compound Yield Strain_Selection Strain Selection & Maintenance (P. brevicompactum) Start->Strain_Selection OFAT One-Factor-at-a-Time (OFAT) Optimization Strain_Selection->OFAT Carbon Carbon Source Screening OFAT->Carbon Analysis Extraction & HPLC Analysis Carbon->Analysis Nitrogen Nitrogen Source Screening Nitrogen->Analysis pH_Temp pH & Temperature Optimization pH_Temp->Analysis RSM Statistical Optimization (e.g., Response Surface Methodology) RSM->Analysis Analysis->Nitrogen Analysis->pH_Temp Analysis->RSM Scale_up Scale-up Fermentation Analysis->Scale_up End Optimized this compound Production Scale_up->End

Caption: Workflow for optimizing this compound production.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting low yields.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Growth Is Fungal Growth Normal? Low_Yield->Check_Growth Troubleshoot_Growth Troubleshoot Growth Conditions (Medium, pH, Temp) Check_Growth->Troubleshoot_Growth No Check_Contamination Any Signs of Contamination? Check_Growth->Check_Contamination Yes Troubleshoot_Growth->Low_Yield Address_Contamination Review Aseptic Techniques Check_Contamination->Address_Contamination Yes Optimize_Production Optimize Production Parameters Check_Contamination->Optimize_Production No Address_Contamination->Low_Yield Media_Comp Media Composition (C/N Ratio, Precursors) Optimize_Production->Media_Comp Physical_Params Physical Parameters (pH, Temp, Aeration) Optimize_Production->Physical_Params Re_evaluate Re-evaluate Strain & Inoculum Optimize_Production->Re_evaluate Success Improved Yield Media_Comp->Success Physical_Params->Success Re_evaluate->Low_Yield

Caption: Logic diagram for troubleshooting low production yields.

References

How to prevent Brevicompanine B precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brevicompanine B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on preventing its precipitation in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated immediately after I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). What went wrong?

A1: This is a common issue known as solvent-exchange precipitation. This compound is highly hydrophobic (XLogP ≈ 4.4) and has poor solubility in water.[1][2] While it readily dissolves in a nonpolar organic solvent like DMSO, diluting this stock into an aqueous medium drastically increases the polarity of the solvent mixture.[3] This change can cause the compound to rapidly fall out of solution.

Immediate Corrective Actions:

  • Vortexing/Mixing: Immediately and vigorously vortex or mix the solution upon adding the this compound stock to the aqueous buffer. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help maintain solubility.

  • Warm the Aqueous Medium: Gently warming your buffer or medium to 37°C before adding the compound can increase its solubility, but be cautious if working with temperature-sensitive reagents.

Q2: My this compound solution was clear initially but became cloudy or showed visible precipitate after a few hours at room temperature or 4°C. Why did this happen?

A2: This phenomenon is likely due to the solution being supersaturated. While the compound may have initially dissolved, it was not thermodynamically stable at that concentration and temperature. Over time, the molecules aggregate and precipitate. Lower temperatures will almost always decrease the solubility of a compound, increasing the likelihood of precipitation.

Solutions to Prevent Delayed Precipitation:

  • Lower the Working Concentration: The most straightforward solution is to work with a lower final concentration of this compound that is within its aqueous solubility limit.

  • Use Solubilizing Excipients: Incorporate a solubilizing agent into your aqueous solution before adding the this compound stock. See the FAQs below for options like cyclodextrins or surfactants.[4]

  • pH Adjustment: The solubility of some compounds can be pH-dependent.[5] Although this compound does not have easily ionizable groups, the pH of your buffer can influence interactions. Ensure your buffer pH is consistent.

Q3: I'm performing a cell-based assay, and I'm concerned about the toxicity of the solvent. How can I dissolve this compound while minimizing harm to my cells?

A3: DMSO, while an excellent solvent, can be toxic to cells at higher concentrations.[6] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though sensitive primary cells may require concentrations below 0.1%.[6][7]

Recommendations for Cell-Based Assays:

  • Minimize Final DMSO Concentration: Prepare a highly concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM). This allows you to use a very small volume when diluting into your cell culture medium, keeping the final DMSO concentration at or below 0.5%.[6]

  • Always Include a Vehicle Control: Treat a set of cells with the same final concentration of DMSO (or other solvent) that is present in your experimental conditions. This allows you to distinguish the effects of the compound from the effects of the solvent.[3]

  • Explore Alternative Solubilization Methods: Consider using hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the this compound, which can increase its aqueous solubility and reduce the need for organic co-solvents.[8][9]

Frequently Asked Questions (FAQs)

What are the basic chemical properties of this compound?

This compound is a diketopiperazine-related metabolite with poor water solubility.[1][10] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1]

PropertyValueSource
Molecular Formula C₂₂H₂₉N₃O₂[2]
Molecular Weight 367.5 g/mol [2]
XLogP3 4.4[2]
Solubility Poor in water; Soluble in DMSO, DMF, Ethanol, Methanol[1]

What is the best way to prepare a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution is 100% DMSO. A concentration of 10-20 mM is typically achievable and is suitable for subsequent dilution into aqueous buffers for most in vitro experiments. Store stock solutions at -20°C.

How can I improve the solubility of this compound in my aqueous experimental buffer?

Several techniques can be employed to enhance aqueous solubility:[11][12]

  • Co-solvents: As discussed, using a minimal amount of DMSO is the most common method.[13]

  • Surfactants: Non-ionic surfactants like Tween-20 or Polysorbate 80 can be used.[14] These molecules form micelles that encapsulate hydrophobic compounds, rendering them soluble in aqueous solutions.[15] It is important to use them at concentrations above their Critical Micelle Concentration (CMC).[16]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[8] They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their solubility in water.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[9]

Solubilization AidTypical Working ConcentrationKey Considerations
DMSO < 0.5% (v/v) for cell culturePotential for cytotoxicity at higher concentrations.[6]
Tween-20 0.01% - 0.1% (w/v)Must be above CMC (~0.06%).[15][16][19] Can interfere with some assays.
HP-β-Cyclodextrin 1-10 mMCan alter the effective free concentration of the drug.[8]

Experimental Protocols

Protocol 1: Standard Method for Solubilizing this compound using DMSO

This protocol describes the preparation of a working solution of this compound for a typical cell culture experiment.

  • Prepare Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. For example, dissolve 3.68 mg of this compound (MW: 367.5) in 1 mL of 100% DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • Warm the cell culture medium or desired aqueous buffer to 37°C.

    • Calculate the volume of stock solution needed for your final concentration. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.

    • While gently vortexing or swirling the pre-warmed medium, add the 10 µL of stock solution drop-by-drop. This is a critical step to prevent precipitation.

    • Use the working solution immediately.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is an alternative for sensitive applications where DMSO should be avoided.

  • Prepare HP-β-CD Solution:

    • Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS) to make a 20 mM solution. Warm slightly if needed to aid dissolution.

  • Prepare this compound Stock:

    • Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent like ethanol (e.g., 10 mg/mL).

  • Form the Inclusion Complex:

    • Add a small volume of the this compound ethanol stock to the HP-β-CD solution. The molar ratio of HP-β-CD to this compound should be at least 1:1, but higher ratios (e.g., 5:1) may be more effective.

    • Mix vigorously (vortex) for 1-2 hours at room temperature.

    • To remove the organic solvent, the mixture can be sonicated in a water bath or subjected to a stream of nitrogen gas.

    • Sterile filter the final solution through a 0.22 µm filter to remove any non-complexed precipitate.

Visualizations

G cluster_stock Stock Preparation cluster_working Working Solution Preparation stock_powder This compound (Lyophilized Powder) stock_solution 10 mM Stock Solution in DMSO stock_powder->stock_solution Dissolve dmso 100% DMSO dmso->stock_solution final_solution Final Working Solution (<0.5% DMSO) stock_solution->final_solution Add Dropwise medium Pre-warmed (37°C) Aqueous Medium vortex Vortex / Swirl Continuously medium->vortex vortex->final_solution G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_cell_assay Cell-Based Assay Issues start Precipitation Observed? q1 Was stock added too quickly to cold buffer? start->q1 Yes, on dilution q2 Is the final concentration too high? start->q2 Yes, after time q3 Is final DMSO% > 0.5%? start->q3 Yes, with toxicity a1 Re-make: Add stock dropwise to pre-warmed, vortexing buffer. q1->a1 a2 Lower the final concentration. q2->a2 Yes a3 Add a solubilizing excipient (e.g., HP-β-CD, Tween-20). q2->a3 No a4 Increase stock concentration to reduce dilution volume. q3->a4 Yes a5 Switch to a non-DMSO solubilization method. q3->a5 No G PI3K PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth BrevicompanineB This compound BrevicompanineB->PI3K Inhibits

References

Methods to increase the solubility of Brevicompanine B for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Brevicompanine B in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] However, it has poor solubility in water.

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer for my experiment. What can I do?

A2: Precipitation upon dilution in aqueous media is a common issue for water-insoluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try testing a lower final concentration.

  • Optimize the organic solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is as high as permissible for your specific assay without causing cellular toxicity.

  • Use a co-solvent: Employing a water-miscible co-solvent can help maintain solubility.

  • Consider formulation strategies: Techniques like using cyclodextrins may enhance the aqueous solubility of this compound.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.

Q4: Can I use pH adjustment to increase the solubility of this compound?

A4: The solubility of compounds with ionizable groups can be influenced by pH. As an indole alkaloid, the nitrogen atoms in the this compound structure could potentially be protonated at acidic pH, which might increase its aqueous solubility. However, the effectiveness of pH adjustment depends on the pKa of the compound. It is advisable to test a range of pH values to determine the optimal condition for your experiment, ensuring the chosen pH is compatible with your experimental system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the chosen organic solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume incrementally. Use vortexing and sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also be attempted.
Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. The aqueous solubility limit is exceeded.Lower the final concentration of this compound. Increase the percentage of the organic solvent in the final solution (while staying within the limits tolerated by the experiment).
The solution is cloudy or forms a precipitate over time during the experiment. The compound is slowly coming out of solution at the experimental temperature and conditions.This indicates that the solution is supersaturated. Consider using a solubility-enhancing excipient like cyclodextrin to form a more stable complex.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations.Always ensure the compound is fully dissolved in the stock solution before further dilution. Visually inspect for any precipitation before use. Prepare fresh dilutions for each experiment.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility information for this compound. Please note that specific quantitative values for solubility limits are not widely published and the aqueous solubility can be significantly influenced by pH and buffer composition.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF)SolubleAnother suitable organic solvent for stock solutions.
EthanolSolubleCan be used as a solvent, but may have higher volatility.
MethanolSolubleSimilar to ethanol, suitable for initial dissolution.
WaterPoorly SolubleExhibits low solubility in neutral aqueous solutions.
Aqueous Buffers (e.g., PBS)Very LowProne to precipitation, especially at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C in a water bath can also be applied if necessary.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

This protocol provides a general method for attempting to increase the aqueous solubility of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).

  • Add this compound: Add the this compound powder directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute precipitate Precipitation? dilute->precipitate ready Ready for Experiment precipitate->ready No troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvent - Use Cyclodextrin precipitate->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

signaling_pathway_relevance cluster_solubility Experimental Consideration Brevicompanine_B This compound Target_Protein Target Protein (e.g., Kinase, Receptor) Brevicompanine_B->Target_Protein Binds to / Modulates Signaling_Pathway Downstream Signaling Pathway (e.g., NF-κB, MAPK) Target_Protein->Signaling_Pathway Activates / Inhibits Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Signaling_Pathway->Cellular_Response Regulates Solubility Achieving Sufficient Soluble Concentration of this compound is critical for accurate assessment of its effect on the signaling pathway.

Caption: Relevance of solubility to signaling pathway experiments.

References

Preventing degradation of Brevicompanine B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Brevicompanine B during extraction from its fungal source, Penicillium brevicompactum.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a complex indole diketopiperazine alkaloid produced by the fungus Penicillium brevicompactum.[1][2] Its intricate structure, containing multiple reactive functional groups, makes it susceptible to degradation under various physical and chemical conditions encountered during extraction. Factors such as pH, temperature, light, and exposure to oxygen can lead to structural changes, reducing the yield and purity of the target compound.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the chemistry of related indole alkaloids and diketopiperazines, the primary factors that can contribute to the degradation of this compound include:

  • pH Extremes: Both acidic and basic conditions can catalyze hydrolysis of the amide bonds within the diketopiperazine ring.[3][4]

  • Elevated Temperatures: High temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[5][6]

  • Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light and certain metal ions.

  • Light Exposure: Many complex organic molecules are photosensitive and can undergo degradation upon exposure to UV or even visible light.

  • Enzymatic Degradation: The presence of active enzymes from the fungal biomass during extraction can potentially modify the structure of this compound.

Q3: What is a general overview of the extraction process for this compound?

A3: this compound is typically extracted from the fermentation broth and/or mycelium of Penicillium brevicompactum. A common approach involves solvent extraction with a moderately polar organic solvent, such as ethyl acetate.[7] The process generally includes fermentation, separation of the biomass from the broth, extraction, and subsequent purification steps.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Troubleshooting/Preventative Measures
Low Yield of this compound Incomplete extraction from the fungal matrix.1. Optimize Extraction Parameters: Experiment with different solvent-to-biomass ratios, extraction times, and temperature. Ultrasound-assisted extraction (UAE) can improve efficiency.[2][8] 2. Cell Disruption: Consider pre-treating the fungal biomass (e.g., freeze-drying and grinding) to increase surface area and improve solvent penetration.
Degradation during extraction.1. Control pH: Maintain a neutral or slightly acidic pH during extraction. Avoid strong acids or bases. 2. Temperature Control: Perform extractions at room temperature or below to minimize thermal degradation.[5] 3. Minimize Light Exposure: Protect the sample from light by using amber glassware or covering vessels with aluminum foil. 4. Inert Atmosphere: For maximum protection against oxidation, consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Unidentified Peaks in Chromatogram Degradation of this compound into various products.1. Forced Degradation Study: Conduct a forced degradation study under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products and their retention times. 2. Review Extraction Conditions: Re-evaluate the extraction protocol for any harsh conditions that could be causing degradation (see above).
Co-extraction of other fungal metabolites.1. Selective Extraction: Optimize the polarity of the extraction solvent to maximize the extraction of this compound while minimizing the co-extraction of impurities. 2. Chromatographic Purification: Employ further chromatographic steps (e.g., column chromatography, preparative HPLC) for purification.
Inconsistent Yields Between Batches Variability in fungal culture and fermentation conditions.1. Standardize Fermentation: Maintain consistent fermentation parameters, including media composition, pH, temperature, and incubation time, as these can significantly impact secondary metabolite production.[9][10][11] 2. Consistent Extraction Protocol: Ensure the extraction protocol is followed precisely for each batch.

Section 3: Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Penicillium brevicompactum

This protocol is a suggested starting point based on general methods for extracting fungal metabolites. Optimization will be required for specific laboratory conditions and fungal strains.

1. Fungal Cultivation:

  • Cultivate Penicillium brevicompactum in a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) under optimal conditions for secondary metabolite production (typically 25-28°C for 7-14 days with shaking).[12]

2. Biomass and Broth Separation:

  • Separate the fungal mycelium from the culture broth by vacuum filtration or centrifugation.

3. Extraction:

  • Mycelium Extraction:

    • Freeze-dry and grind the mycelium to a fine powder.

    • Suspend the powdered mycelium in ethyl acetate (e.g., 1:10 w/v).

    • Extract using an ultrasonic bath for 30-60 minutes at room temperature.

    • Filter the extract and repeat the extraction process on the biomass two more times.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate. Repeat three times.

4. Concentration:

  • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

5. Storage:

  • Store the crude extract at -20°C in the dark to prevent degradation.

Protocol 2: HPLC-UV Method for Quantification of this compound

This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a suitable gradient (e.g., 5% B to 95% B over 30 minutes) and optimize as needed.
Flow Rate 1.0 mL/min
Detection UV/Vis or Photodiode Array (PDA) detector. Monitor at the λmax of this compound (likely in the 220-280 nm range for indole alkaloids).[13][14]
Injection Volume 10-20 µL
Column Temperature 25-30°C
Protocol 3: LC-MS/MS Method for Quantification of this compound

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.

Parameter Condition
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient A fast gradient suitable for LC-MS analysis (e.g., 5% B to 95% B over 10 minutes).
Flow Rate 0.3-0.5 mL/min
Ion Source Electrospray Ionization (ESI) in positive mode
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion: [M+H]⁺ for this compound (m/z 368.2). Product ions will need to be determined by infusing a standard and performing a product ion scan.

Section 4: Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_analysis Analysis and Purification A Inoculation of P. brevicompactum B Incubation (25-28°C, 7-14 days) A->B C Separation of Mycelium and Broth B->C D Solvent Extraction (Ethyl Acetate) C->D E Ultrasonication (Optional) D->E F Concentration (Rotary Evaporation) D->F E->F G Crude Extract F->G H HPLC-UV or LC-MS/MS Analysis G->H I Column Chromatography (Purification) G->I J Pure this compound I->J

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_degradation Degradation Pathways Brevicompanine_B This compound Hydrolysis Hydrolysis Products (e.g., ring opening) Brevicompanine_B->Hydrolysis  pH extremes, High Temperature Oxidation Oxidation Products (e.g., indole modification) Brevicompanine_B->Oxidation  Oxygen, Light, Metal Ions Isomerization Isomers Brevicompanine_B->Isomerization  Heat, pH

Caption: Potential degradation pathways for this compound during extraction.

References

Navigating the Complex NMR Landscape of Brevicompanine B: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the complex NMR spectra of Brevicompanine B. While specific spectral data for this compound was not located in publicly available resources, this guide offers detailed methodologies for key NMR experiments and general principles for interpreting complex spectra of natural products with similar structural motifs.

Frequently Asked Questions (FAQs)

Q1: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum of my compound, which is structurally similar to this compound. Which NMR experiment is most suitable for this?

A1: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for differentiating carbon signals.[1][2][3][4] Specifically, a standard ¹³C NMR spectrum will show all carbon atoms, while DEPT-90 and DEPT-135 experiments provide more detail. Quaternary carbons, having no attached protons, will be absent in both DEPT-90 and DEPT-135 spectra.[3] By comparing the full ¹³C spectrum with the DEPT spectra, the signals corresponding to quaternary carbons can be identified.

Q2: My ¹H NMR spectrum of a this compound analog shows significant signal overlap in the aliphatic region. How can I resolve these signals and establish proton-proton connectivities?

A2: For resolving overlapping proton signals and determining which protons are coupled to each other, the 2D Homonuclear Correlation Spectroscopy (COSY) experiment is the method of choice.[5][6][7] A COSY spectrum displays the ¹H NMR spectrum on both axes, and cross-peaks appear between signals of protons that are spin-spin coupled, typically over two to three bonds.[6][7] This allows you to trace out spin systems within the molecule, even when the 1D spectrum is crowded.

Q3: How can I confidently assign a specific proton signal to its directly attached carbon atom in a complex molecule like this compound?

A3: The Heteronuclear Single Quantum Coherence (HSQC) experiment is designed for this exact purpose.[8][9][10] It correlates proton signals with the signals of the carbon atoms to which they are directly bonded (one-bond ¹H-¹³C correlation).[8][9] Each cross-peak in an HSQC spectrum links a proton's chemical shift on one axis to the chemical shift of its directly attached carbon on the other axis, providing unambiguous one-bond connectivity information.

Q4: I have established the individual spin systems in my molecule using COSY, but I am struggling to connect these fragments to build the complete molecular structure. What is the next step?

A4: To connect the different spin systems, you need to identify long-range correlations between protons and carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is ideal for this, as it reveals correlations between protons and carbons that are two, three, and sometimes even four bonds apart.[9][11][12] By observing these long-range correlations, you can piece together the molecular puzzle, for instance, by connecting a proton on one fragment to a quaternary carbon in another.

Troubleshooting Common NMR Interpretation Issues

Problem Possible Cause Recommended Solution
Ambiguous assignment of CH, CH₂, and CH₃ groups. Overlapping signals in the ¹³C NMR spectrum.Run DEPT-90 and DEPT-135 experiments. In DEPT-135, CH and CH₃ signals will be positive, while CH₂ signals will be negative. DEPT-90 will only show CH signals.[1][3][4]
Difficulty in tracing proton coupling networks due to overlapping multiplets. Complex spin systems and signal crowding in the 1D ¹H NMR spectrum.Utilize a 2D COSY experiment to resolve the coupling pathways. Cross-peaks will clearly indicate which protons are coupled.[5][6][7]
Uncertainty in assigning specific ¹H signals to their corresponding ¹³C signals. Ambiguity in chemical shift predictions or overlapping regions.Perform an HSQC experiment to visualize direct one-bond ¹H-¹³C correlations.[8][9][10]
Inability to connect different molecular fragments to determine the overall structure. Lack of observable through-bond coupling in the COSY spectrum.Employ an HMBC experiment to identify long-range (2-4 bond) ¹H-¹³C correlations, which can link disparate spin systems.[9][11][12]
Weak or missing signals for quaternary carbons. Long relaxation times for quaternary carbons.Increase the relaxation delay in your ¹³C NMR acquisition parameters.

Experimental Protocols

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy

Objective: To differentiate between CH, CH₂, CH₃, and quaternary carbons.

Methodology:

  • Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Acquire a DEPT-90 spectrum, which will only show signals for CH carbons.

  • Acquire a DEPT-135 spectrum, where CH and CH₃ signals will appear as positive peaks, and CH₂ signals will appear as negative peaks.

  • Compare the three spectra. Carbons appearing in the ¹³C spectrum but not in the DEPT-90 or DEPT-135 spectra are quaternary.

COSY (Correlation Spectroscopy)

Objective: To identify proton-proton spin coupling correlations.

Methodology:

  • Prepare a solution of the sample in a deuterated solvent.

  • Set up a 2D COSY experiment on the NMR spectrometer.

  • The resulting spectrum will have the ¹H NMR spectrum along both the F1 and F2 axes.

  • Diagonal peaks correspond to the signals in the 1D spectrum.

  • Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on each axis are coupled.

HSQC (Heteronuclear Single Quantum Coherence)

Objective: To identify direct one-bond proton-carbon correlations.

Methodology:

  • Use the same sample prepared for the previous experiments.

  • Set up a 2D HSQC experiment. The ¹H spectrum will be on one axis (typically F2) and the ¹³C spectrum on the other (F1).

  • Each cross-peak in the spectrum correlates a proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (typically 2-4 bond) proton-carbon correlations.

Methodology:

  • The same sample can be used.

  • Set up a 2D HMBC experiment. Similar to HSQC, the spectrum will show ¹H and ¹³C chemical shifts on the two axes.

  • Cross-peaks in the HMBC spectrum indicate longer-range couplings between protons and carbons, which is invaluable for connecting different parts of a molecule.

Visualizing Experimental Workflows and Logic

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Correlations) 1H_NMR->COSY 13C_NMR 13C NMR (Carbon Environments) DEPT DEPT (Carbon Multiplicity) 13C_NMR->DEPT HSQC HSQC (Direct H-C Correlations) DEPT->HSQC COSY->HSQC HMBC HMBC (Long-Range H-C Correlations) HSQC->HMBC Structure_Elucidation Final Structure HMBC->Structure_Elucidation Interpretation_Logic Identify_Spin_Systems 1. Identify Spin Systems (COSY) Assign_Direct_Connections 3. Assign Direct H-C Connections (HSQC) Identify_Spin_Systems->Assign_Direct_Connections Determine_Carbon_Types 2. Determine Carbon Types (13C & DEPT) Determine_Carbon_Types->Assign_Direct_Connections Connect_Fragments 4. Connect Fragments via Long-Range Couplings (HMBC) Assign_Direct_Connections->Connect_Fragments Propose_Structure 5. Propose Final Structure Connect_Fragments->Propose_Structure

References

Technical Support Center: Scaling Up the Production of Brevicompanine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Brevicompanine B. The information is compiled from published synthetic routes and addresses common challenges encountered during key experimental stages.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reverse Prenylation of Tryptophan Precursor

Question 1: We are observing low yields and poor regioselectivity during the reverse prenylation of our tryptophan derivative. What are the common causes and solutions?

Answer: Low yields and poor regioselectivity in the reverse prenylation step are common challenges when scaling up. Key factors to consider include the choice of catalyst, solvent, and base, as well as reaction conditions.

  • Catalyst System: Iridium-based catalysts, particularly with phosphoramidite ligands, have shown high efficiency and selectivity. Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation. Inconsistent catalyst activity can lead to variable results.

  • Solvent and Base: The choice of solvent and base is critical. Anhydrous, degassed solvents are essential to prevent side reactions. The base, often a non-nucleophilic one, facilitates the reaction; its stoichiometry and addition rate should be carefully controlled, especially on a larger scale, to manage exotherms and maintain optimal concentration.

  • Reaction Temperature: Temperature control is crucial. Localized overheating can lead to decomposition of starting materials and products, resulting in lower yields. Ensure efficient stirring and a controlled heating/cooling system for the reactor.

  • Troubleshooting Steps:

    • Catalyst Screening: If yields are consistently low, consider rescreening different iridium catalysts or ligands to find one that is more robust for your specific substrate at a larger scale.

    • Solvent Purity: Verify the water content of your solvent before use. Even trace amounts of water can quench the catalyst and reagents.

    • Controlled Addition: Add the base and other critical reagents slowly and at a controlled temperature to maintain reaction homogeneity.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and other sensitive species.

Question 2: We are struggling with the purification of the prenylated tryptophan derivative at a larger scale. What are the recommended methods?

Answer: Scaling up purification can be challenging due to the larger volumes and quantities of material.

  • Chromatography: While flash column chromatography is common at the lab scale, it can be cumbersome and expensive for larger quantities. Consider using a medium-pressure liquid chromatography (MPLC) system for better separation and efficiency. Careful selection of the stationary and mobile phases is critical to achieve good separation from unreacted starting material and byproducts.

  • Crystallization: If the prenylated product is a solid, developing a crystallization procedure is often the most effective method for large-scale purification. This can provide high-purity material and is generally more cost-effective than chromatography. Experiment with different solvent systems to find conditions that yield well-formed crystals.

  • Extraction: Optimize your work-up procedure. A well-designed series of aqueous washes can remove many impurities before chromatography or crystallization, reducing the burden on these final purification steps.

Section 2: Intramolecular Diels-Alder Cycloaddition

Question 3: The diastereoselectivity of our intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]diazaoctane core is poor. How can we improve this?

Answer: Achieving high diastereoselectivity in the intramolecular Diels-Alder reaction is a known challenge in the synthesis of this compound and related alkaloids. The facial selectivity of the cycloaddition is influenced by several factors.

  • Thermal vs. Lewis Acid Catalysis: While the reaction can proceed thermally, Lewis acid catalysis can enhance the reaction rate and, in some cases, improve diastereoselectivity by locking the conformation of the dienophile. Screen various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, AlCl₃) at different stoichiometric loadings and temperatures.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and therefore the diastereomeric ratio. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to more polar (e.g., dichloromethane, acetonitrile).

  • Temperature Control: The reaction temperature can have a significant impact on selectivity. Lower temperatures generally favor the formation of the thermodynamically more stable product, which may or may not be the desired diastereomer. A thorough temperature study is recommended.

  • Substrate Design: If possible, modifications to the protecting groups on the precursor can influence the steric environment around the diene and dienophile, thereby directing the cycloaddition to the desired face.

Question 4: We are observing significant amounts of unreacted starting material even after prolonged reaction times for the Diels-Alder cycloaddition. What could be the issue?

Answer: Incomplete conversion can be due to several factors, especially when scaling up.

  • Insufficient Temperature/Energy: The activation energy for the cycloaddition may not be reached if the heating is inefficient for the larger volume. Ensure uniform heating and adequate mixing.

  • Inhibitors: Trace impurities in the starting material or solvent can inhibit the reaction. Ensure the precursor is of high purity before attempting the cycloaddition.

  • Decomposition: At elevated temperatures, the starting material or product may be degrading. Analyze the crude reaction mixture for decomposition products. If degradation is observed, a lower reaction temperature with a longer reaction time or the use of a catalyst may be necessary.

  • Equilibrium: In some cases, the Diels-Alder reaction can be reversible. If the desired product is not significantly more stable than the starting material, you may reach an equilibrium with a substantial amount of starting material remaining.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for key steps in the synthesis of this compound and related compounds from laboratory-scale syntheses. These values can serve as a benchmark for process optimization during scale-up.

Table 1: Reverse Prenylation of Tryptophan Derivatives

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
[Ir(COD)Cl]₂ / Phosphoramidite LigandDBUTHFRoom Temp.12-2470-95Published Syntheses
Pd(OAc)₂ / LigandK₂CO₃Dioxane80-10012-1865-85Published Syntheses

Table 2: Intramolecular Diels-Alder Cycloaddition

ConditionsSolventTemperature (°C)Time (h)Diastereomeric RatioYield (%)Reference
ThermalToluene110-14024-72Variable50-80Published Syntheses
Lewis Acid (e.g., BF₃·OEt₂)CH₂Cl₂-78 to 02-12Improved60-90Published Syntheses

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Reverse Prenylation

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inert gas inlet is assembled and dried under vacuum with heating.

  • Reagent Preparation: The tryptophan derivative and the prenyl source are dried under high vacuum. Anhydrous solvent (e.g., THF) is degassed with argon for at least 30 minutes.

  • Reaction Execution:

    • The reactor is charged with the tryptophan derivative under a positive pressure of argon.

    • Anhydrous, degassed solvent is added via cannula.

    • The iridium catalyst and ligand are added as a solution in the reaction solvent.

    • The mixture is stirred until all solids are dissolved.

    • The prenyl source is added, followed by the slow, dropwise addition of the base (e.g., DBU) at a controlled temperature.

    • The reaction is monitored by TLC or LC-MS until completion.

  • Work-up and Purification:

    • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

    • The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by MPLC or crystallization.

Protocol 2: General Procedure for Intramolecular Diels-Alder Cycloaddition

  • Reactor Setup: A reactor suitable for high temperatures (if thermal) or low temperatures (if catalyzed) is set up as described in Protocol 1.

  • Reagent Preparation: The prenylated precursor is purified and thoroughly dried. The solvent is dried and degassed.

  • Reaction Execution (Thermal):

    • The precursor is dissolved in a high-boiling, inert solvent (e.g., toluene or xylene) in the reactor.

    • The solution is heated to the target temperature with vigorous stirring.

    • The reaction progress is monitored by TLC or LC-MS.

  • Reaction Execution (Lewis Acid Catalyzed):

    • The precursor is dissolved in an anhydrous, non-coordinating solvent (e.g., CH₂Cl₂) in the reactor and cooled to the desired temperature (e.g., -78 °C).

    • The Lewis acid is added slowly to the stirred solution.

    • The reaction is maintained at the low temperature and monitored for completion.

  • Work-up and Purification:

    • For the thermal reaction, the solvent is removed under reduced pressure.

    • For the catalyzed reaction, the mixture is carefully quenched with a suitable reagent (e.g., saturated NaHCO₃ solution).

    • The crude product is extracted into an organic solvent, washed, dried, and concentrated.

    • Purification is achieved by column chromatography or crystallization to separate the diastereomers.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Reverse Prenylation cluster_intermediate Intermediate cluster_step2 Step 2: Cycloaddition cluster_product Product cluster_final Final Steps Tryptophan_Derivative Tryptophan Derivative Reverse_Prenylation Iridium-Catalyzed Reverse Prenylation Tryptophan_Derivative->Reverse_Prenylation Prenyl_Source Prenyl Source Prenyl_Source->Reverse_Prenylation Prenylated_Intermediate Prenylated Tryptophan Precursor Reverse_Prenylation->Prenylated_Intermediate Purification Diels_Alder Intramolecular Diels-Alder Prenylated_Intermediate->Diels_Alder Brevicompanine_Core Bicyclo[2.2.2]diazaoctane Core Diels_Alder->Brevicompanine_Core Diastereomer Separation Final_Steps Further Functionalization & Purification Brevicompanine_Core->Final_Steps Brevicompanine_B This compound Final_Steps->Brevicompanine_B

Caption: Synthetic workflow for this compound production.

troubleshooting_logic Start Low Yield in Reverse Prenylation? Catalyst Check Catalyst Activity & Loading Start->Catalyst Yes Inert Ensure Strict Inert Atmosphere Start->Inert Yes Solvent Verify Solvent Purity (Anhydrous, Degassed) Start->Solvent Yes Temp Optimize Reaction Temperature Start->Temp Yes Poor_Selectivity Poor Diastereoselectivity in Diels-Alder? Lewis_Acid Screen Lewis Acids & Stoichiometry Poor_Selectivity->Lewis_Acid Yes Solvent_DA Evaluate Solvent Polarity Poor_Selectivity->Solvent_DA Yes Temp_DA Optimize Reaction Temperature (Low Temp) Poor_Selectivity->Temp_DA Yes

Caption: Troubleshooting logic for key synthetic steps.

Validation & Comparative

Brevicompanine B vs. Brevicompanine A: A Comparative Guide for Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Brevicompanine A and Brevicompanine B, two fungal metabolites with significant plant growth-regulating properties. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in their potential application.

Brevicompanine A and this compound are diketopiperazine alkaloids isolated from the fungus Penicillium brevicompactum.[1][2] Both compounds have been identified as potent regulators of plant growth, exhibiting distinct effects on different plant species and developmental stages.[1][3] Recent studies have shed light on their mode of action, revealing their influence on the plant's internal timekeeping mechanism, the circadian clock.[4][5] This guide presents a side-by-side comparison of Brevicompanine A and B, summarizing key experimental findings to inform their use in plant science research and development.

Comparative Efficacy: Root and Seedling Growth

Initial studies on lettuce (Lactuca sativa) and rice (Oryza sativa) seedlings demonstrated the growth-regulating properties of both brevicompanines.[1] Subsequent research on the model plant Arabidopsis thaliana provided a more detailed, dose-dependent characterization of their effects on root development.[3]

Lettuce Seedling Bioassay

In lettuce seedlings, both Brevicompanine A and B promoted root elongation at concentrations ranging from 10 to 300 mg/L.[3]

CompoundConcentration (mg/L)Root Elongation (% of Control)
Brevicompanine A10~120%
30~140%
100~150%
300~160%
This compound10~110%
30~120%
100~130%
300~140%
Rice Seedling Bioassay

Interestingly, at a concentration of 300 mg/L, neither Brevicompanine A nor B showed any inhibitory effect on the root and stem elongation of rice seedlings.[1]

Arabidopsis Root Growth Assay

In Arabidopsis thaliana, both compounds were found to inhibit primary and lateral root growth, with this compound exhibiting a more potent effect on primary root elongation at higher concentrations.[3]

CompoundConcentration (µM)Primary Root Length (% of Control)Lateral Root Density (% of Control)
Brevicompanine A10~90%~70%
30~80%~60%
100~60%~50%
This compound10~85%~65%
30~70%~55%
100~40%~50%

Mechanism of Action: Modulation of the Plant Circadian Clock

Research indicates that the root growth inhibition caused by brevicompanines is linked to their ability to interfere with the plant's circadian clock.[4][5] The circadian clock is an internal oscillator that regulates various physiological processes in plants, including growth, in response to daily light and dark cycles. Brevicompanines, particularly this compound, have been shown to repress the expression of key clock genes, LATE ELONGATED HYPOCOTYL (LHY) and CIRCADIAN CLOCK ASSOCIATED 1 (CCA1).[1] These genes are central components of the morning loop of the circadian oscillator. By downregulating their expression, brevicompanines disrupt the normal rhythm of the clock, leading to altered root growth.[1]

Brevicompanine_Mechanism_of_Action cluster_cell Plant Cell Brevicompanine_B This compound Target Unknown Target(s) Brevicompanine_B->Target Interacts with LHY_CCA1_Expression LHY/CCA1 Gene Expression Target->LHY_CCA1_Expression Represses Circadian_Rhythm Circadian Rhythm Disruption LHY_CCA1_Expression->Circadian_Rhythm Leads to Root_Growth Inhibition of Root Growth Circadian_Rhythm->Root_Growth Results in

Caption: Proposed mechanism of this compound action on root growth via the circadian clock.

Experimental Protocols

Lettuce and Rice Seedling Bioassays

This protocol is adapted from Kusano et al., 1998.[1]

  • Seed Sterilization and Germination: Lettuce (Lactuca sativa L. cv. Great Lakes 366) seeds are sterilized and placed on moist filter paper in a Petri dish. Rice (Oryza sativa L., cv. Yamabiko) seeds are sterilized with 75% ethanol, rinsed with sodium hypochlorite solution, and germinated in deionized water under light at 30°C for 3 days.[1]

  • Seedling Selection and Transfer: Uniformly germinated seedlings are selected. For lettuce, seedlings are placed on filter paper in a test tube containing the test solution. For rice, seven seedlings are transferred into a test tube lined with filter paper containing 1 ml of the test compound solution.[1]

  • Incubation: The test tubes are sealed and incubated under continuous light at 30°C for 7 days for rice and under specific light/dark conditions for lettuce.[1]

  • Measurement: The lengths of the hypocotyls and roots for lettuce, and the stems and roots for rice, are measured and compared to a control group.

Seedling_Bioassay_Workflow Start Start: Seed Sterilization and Germination Selection Select Uniform Seedlings Start->Selection Treatment Transfer to Test Tubes with Brevicompanine A/B Solutions Selection->Treatment Incubation Incubate under Controlled Light and Temperature Treatment->Incubation Measurement Measure Root and Shoot/Hypocotyl Length Incubation->Measurement Analysis Compare with Control Group Measurement->Analysis

Caption: General workflow for lettuce and rice seedling bioassays.

Arabidopsis Root Growth Assay

This protocol is based on the methodology described by de Montaigu et al., 2017.[3]

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and sown on half-strength Murashige and Skoog (MS) medium solidified with agar.

  • Stratification and Germination: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark).

  • Treatment Application: After a set period of growth (e.g., 4-5 days), seedlings of uniform size are transferred to new plates containing the MS medium supplemented with various concentrations of Brevicompanine A or B.

  • Growth and Imaging: The plates are placed vertically in the growth chamber to allow for root growth along the surface of the agar. The roots are imaged at regular intervals.

  • Data Analysis: Primary root length and the number of lateral roots are measured using image analysis software. The lateral root density is calculated by dividing the number of lateral roots by the primary root length.

Conclusion

Both Brevicompanine A and this compound are effective plant growth regulators, with their activity being species- and concentration-dependent. While both compounds promote root growth in lettuce seedlings, they exhibit inhibitory effects on root development in Arabidopsis thaliana. This compound appears to be a more potent inhibitor of primary root growth in Arabidopsis than Brevicompanine A at higher concentrations. The discovery of their role in modulating the plant circadian clock provides a valuable mechanistic framework for their action. This comparative guide, with its supporting data and protocols, serves as a resource for researchers exploring the use of these natural compounds in plant biology and agricultural applications.

References

Comparative Analysis of Antiplasmodial Activity: Brevicompanine B vs. Janoxepin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Examination of Two Fungal Metabolites for Malaria Drug Discovery

In the persistent search for novel therapeutic agents against malaria, natural products derived from fungi have emerged as a promising source of bioactive compounds. This guide provides a comparative overview of the antiplasmodial activity of two such metabolites, Brevicompanine B and Janoxepin, which were both isolated from the fungus Aspergillus janus.[1] This analysis is intended for researchers, scientists, and drug development professionals engaged in antimalarial research.

Quantitative Comparison of Antiplasmodial Activity

Both this compound and Janoxepin have demonstrated activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the most lethal malaria parasite.[1] The following table summarizes the key quantitative data regarding their efficacy.

CompoundParasite StrainIC₅₀ (μg/mL)IC₅₀ (μM)¹Cytotoxicity (CC₅₀)Selectivity Index (SI)²Source
Janoxepin P. falciparum 3D728~74.0Not ReportedNot Calculable[1]
This compound P. falciparum 3D735~95.8Not ReportedNot Calculable[1]
Chloroquine P. falciparum 3D7Reference Drug---[2]
Artesunate P. falciparum 3D7Reference Drug---[2]

¹ Molar concentrations are estimated based on reported chemical structures. Molar Mass (approx.): Janoxepin ~378.4 g/mol ; this compound ~365.4 g/mol . ² Selectivity Index (SI = CC₅₀ / IC₅₀) is a measure of a compound's specific activity against the parasite versus host cells. A higher SI is desirable. Data on cytotoxicity for these specific compounds was not available in the reviewed literature, precluding the calculation of SI.

Based on the available data, Janoxepin exhibits slightly greater potency against the P. falciparum 3D7 strain than this compound, with a lower 50% inhibitory concentration (IC₅₀). However, it is noted that this compound precipitated in the test media, which may have affected its measured activity.[1] Neither compound showed activity in antifungal or antibacterial assays.[1]

Experimental Protocols

The determination of antiplasmodial activity for these compounds involves standardized in vitro assays using cultured P. falciparum. The general methodology is outlined below.

In Vitro Antiplasmodial Activity Assay (pLDH Method)

A common method for assessing parasite viability is the parasite lactate dehydrogenase (pLDH) assay, which measures the activity of an enzyme specific to the parasite.

  • Parasite Culture: Asexual erythrocyte stages of P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous in vitro culture.[3] The parasites are grown in O+ human red blood cells using RPMI-1640 medium supplemented with necessary components like NaHCO₃, hypoxanthine, glucose, and Albumax II.[3] Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[3]

  • Drug Preparation: Test compounds (this compound, Janoxepin) and reference drugs (e.g., Chloroquine, Artesunate) are dissolved in 100% DMSO to create stock solutions.[2] Serial dilutions are prepared in the culture medium to achieve a range of final concentrations for testing.[2]

  • Assay Procedure:

    • Non-synchronized parasite cultures, primarily at the ring and trophozoite stages, are diluted to 1% parasitemia and 2% hematocrit.[3]

    • This parasite suspension is added to a 96-well microtiter plate.[3]

    • The various concentrations of the test compounds are added to the wells in triplicate.[3]

    • Control wells are included: a negative control with parasitized red blood cells but no drug (representing 100% growth) and a blank control with uninfected red blood cells.[3]

    • The plate is incubated for 48-72 hours under the same conditions as the main culture.[3][4]

  • Data Analysis (pLDH Assay):

    • After incubation, the plates are frozen and thawed to lyse the cells.[3]

    • The activity of pLDH is then measured colorimetrically by adding substrates that produce a detectable product.

    • The concentration that inhibits 50% of parasite growth (IC₅₀) is determined by analyzing the dose-response curve using non-linear regression analysis.[2][3]

Visualizations: Workflows and Relationships

To better understand the experimental process and the evaluation criteria for antimalarial compounds, the following diagrams are provided.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Analysis Culture 1. P. falciparum Culture (RBCs, RPMI-1640) Sync 2. Synchronize Parasites (Ring Stage) Culture->Sync Dilute 3. Prepare Parasite Inoculum (1% Parasitemia, 2% Hematocrit) Sync->Dilute Plate 4. Dispense into 96-Well Plate Dilute->Plate Add_Cmpd 6. Add Compounds & Controls to Wells Plate->Add_Cmpd Prep_Cmpd 5. Prepare Serial Dilutions of Compounds Prep_Cmpd->Add_Cmpd Incubate 7. Incubate for 48-72h (37°C, Gas Mixture) Add_Cmpd->Incubate Assay_Run 8. Perform pLDH or SYBR Green Assay Incubate->Assay_Run Measure 9. Measure Signal (Absorbance/Fluorescence) Assay_Run->Measure Calculate 10. Calculate IC₅₀ Values (Dose-Response Curve) Measure->Calculate

Caption: Workflow for in vitro antiplasmodial activity screening.

G IC50 IC₅₀ (Potency vs. Parasite) SI Selectivity Index (SI) IC50->SI Lower is better CC50 CC₅₀ (Toxicity vs. Host Cell) CC50->SI Higher is better High_SI High Therapeutic Potential SI->High_SI is High (e.g., >10) Low_SI Low Therapeutic Potential (General Toxicity) SI->Low_SI is Low (e.g., <10)

Caption: Relationship between potency, cytotoxicity, and selectivity.

Mechanism of Action

The precise molecular targets and mechanisms of action for this compound and Janoxepin against Plasmodium falciparum have not been fully elucidated in the available literature. The discovery of a compound's mechanism is a complex process that often follows initial potency screening. Research into new antimalarials often targets various parasite-specific pathways, including protein synthesis, the ubiquitin-proteasome system, and metabolic pathways like coenzyme A biosynthesis.[5][6] Further studies would be required to determine if this compound or Janoxepin act on these or other novel pathways.

References

Validating the Effects of Brevicompanine B on Gene Transcription: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential effects of Brevicompanine B on gene transcription. Due to the limited direct experimental data on this compound's specific impact on global gene expression, this document leverages findings from its close structural analog, Brevicompanine E, to infer potential mechanisms and provide a framework for experimental validation.

Introduction to this compound

This compound is a diketopiperazine alkaloid isolated from fungi of the Penicillium and Aspergillus genera. While its bioactivities have been explored, including antiplasmodial properties, its precise effects on gene transcription remain largely uncharacterized. However, related compounds, such as Brevicompanine E, have been shown to modulate inflammatory pathways, suggesting that this compound may also influence gene expression, particularly in the context of inflammation. Brevicompanine E has been demonstrated to inhibit the production of pro-inflammatory cytokines by suppressing the activation of key transcription factors like NF-κB and AP-1.

Comparative Analysis: this compound and Alternatives

Direct comparative data on the effects of this compound on gene transcription versus other compounds is not yet available in published literature. However, we can extrapolate a potential comparison based on the known anti-inflammatory activity of its analog, Brevicompanine E, against a standard inflammatory agent like Lipopolysaccharide (LPS).

Hypothetical Gene Expression Modulation by this compound

The following table summarizes the potential effects of this compound on the transcription of key inflammatory genes, based on the observed effects of Brevicompanine E. This is a predictive comparison and requires experimental validation.

Gene TargetFunctionExpected Effect of LPS TreatmentPredicted Effect of this compound + LPS
TNF-αPro-inflammatory cytokineUpregulationDownregulation
IL-1βPro-inflammatory cytokineUpregulationDownregulation
iNOSProduces nitric oxide, inflammatory mediatorUpregulationDownregulation
COX-2Enzyme in prostaglandin synthesisUpregulationDownregulation
IκBαInhibitor of NF-κBDownregulation (degradation)Inhibition of degradation

Experimental Protocols

To validate the effects of this compound on gene transcription, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary murine peritoneal macrophages.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour, followed by stimulation with Lipopolysaccharide (LPS; 1 µg/mL) for a specified time (e.g., 6 or 24 hours) to induce an inflammatory response. A vehicle control (e.g., DMSO) and an LPS-only control should be included.

RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
  • RNA Extraction: Total RNA is to be isolated from treated and control cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA concentration and purity are to be assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA synthesis is to be performed from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • RT-qPCR: The expression levels of target genes (TNF-α, IL-1β, iNOS, COX-2) are to be quantified using a real-time PCR system with SYBR Green-based detection. Relative gene expression is to be calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

RNA Sequencing (RNA-seq) for Global Transcriptome Analysis
  • Library Preparation: High-quality total RNA (RIN > 8.0) is to be used for library construction. mRNA is to be enriched using oligo(dT) magnetic beads, followed by fragmentation. First and second-strand cDNA synthesis is to be performed, followed by end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are to be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are to be quality-controlled and trimmed. The cleaned reads are to be aligned to a reference genome (e.g., Mus musculus). Differential gene expression analysis between treatment groups is to be performed using tools like DESeq2 or edgeR. Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are to be conducted to identify biological processes and pathways affected by this compound.

Visualizations

Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may inhibit inflammatory gene transcription, based on the known actions of Brevicompanine E.

Brevicompanine_B_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Gene Inflammatory Gene Transcription NFκB->Gene AP1 AP-1 JNK->AP1 activates AP1->Gene Brevicompanine_B This compound Brevicompanine_B->IKK inhibits Brevicompanine_B->JNK inhibits LPS LPS LPS->TLR4 Experimental_Workflow A Cell Culture (e.g., RAW 264.7) B Treatment: 1. This compound (or Vehicle) 2. LPS Stimulation A->B C RNA Isolation B->C D RT-qPCR Analysis (Targeted Gene Expression) C->D E RNA-seq Analysis (Global Gene Expression) C->E F Data Analysis and Pathway Identification D->F E->F

Comparative Analysis of Brevicompanine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Brevicompanine analogs, focusing on their cytotoxic and plant growth-regulating activities. The information is compiled from recent scientific literature to offer an objective overview supported by experimental data.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data on the biological activities of key Brevicompanine analogs. This allows for a direct comparison of their potency in different biological assays.

AnalogBiological ActivityAssayCell Line/OrganismIC50 / Effect
Brevicompanine A Plant Growth RegulationArabidopsis thaliana root growthArabidopsis thalianaInhibition of primary root growth at 100 µM[1]
Brevicompanine B Plant Growth RegulationArabidopsis thaliana root growthArabidopsis thalianaEffective inhibition of primary root growth at 100 µM[1]
Brevicompanine C Plant Growth RegulationLettuce seedling bioassayLactuca sativa (Lettuce)Accelerated root growth at 1-100 mg/L[2]
cyclo-(D-Ile-L-Trp) Plant Growth RegulationLettuce seedling bioassayLactuca sativa (Lettuce)Accelerated root growth at 1-100 mg/L[2]
cyclo-(D-Leu-L-Trp) Plant Growth RegulationLettuce seedling bioassayLactuca sativa (Lettuce)Accelerated root growth at 1-100 mg/L[2]
Brevicompanine E Anti-inflammatoryLPS-induced cytokine productionMicrogliaInhibition of TNF-α, IL-1β, iNOS, and COX-2 production[3]

Structure-Activity Relationship Insights

The analysis of Brevicompanine analogs reveals preliminary structure-activity relationships:

  • Plant Growth Regulation: Brevicompanines A and B demonstrate inhibitory effects on the primary root growth of Arabidopsis thaliana at a concentration of 100 µM.[1] In contrast, Brevicompanine C, along with the related cyclodipeptides cyclo-(D-Ile-L-Trp) and cyclo-(D-Leu-L-Trp), promotes root growth in lettuce seedlings at concentrations ranging from 1 to 100 mg/L.[2] This suggests that subtle structural differences can lead to opposing biological effects on plant development.

  • Anti-inflammatory Activity: Brevicompanine E has been shown to inhibit the production of key pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated microglial cells.[3] This activity is attributed to its ability to interfere with the NF-κB and AP-1 signaling pathways.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Brevicompanine analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Plant Growth Regulation: Lettuce Seedling Bioassay

This bioassay is used to evaluate the effect of compounds on the root growth of lettuce seedlings.

  • Preparation of Test Solutions: Dissolve the Brevicompanine analogs in a suitable solvent and prepare a series of dilutions at the desired concentrations (e.g., 1 to 100 mg/L).

  • Seed Germination: Place a filter paper in each petri dish and moisten it with a specific volume of the test solution or a control solution (solvent without the compound). Place a set number of lettuce seeds (e.g., 10-20) on the filter paper.

  • Incubation: Seal the petri dishes to maintain humidity and incubate them in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 3-5 days).

  • Measurement: After the incubation period, measure the root length of each seedling.

  • Data Analysis: Calculate the average root length for each treatment group and compare it to the control group to determine the percentage of growth promotion or inhibition.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the study of Brevicompanine analogs.

G Experimental Workflow for Cytotoxicity Screening A Prepare Cancer Cell Culture B Seed Cells in 96-well Plates A->B C Treat with Brevicompanine Analogs B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate IC50 Values H->I

Caption: Workflow for assessing the cytotoxicity of Brevicompanine analogs using the MTT assay.

G Brevicompanine E Inhibition of LPS-Induced NF-κB Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB IκBα Degradation NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation Brevicompanine_E Brevicompanine E Brevicompanine_E->IKK_complex Inhibits Gene_expression Pro-inflammatory Gene Expression NFkB_n->Gene_expression

Caption: Brevicompanine E inhibits the LPS-induced NF-κB signaling pathway.[3]

References

Independent Verification of Brevicompanine B IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported half-maximal inhibitory concentration (IC50) values of Brevicompanine B against various biological targets. The data presented is compiled from publicly available scientific literature to aid in the independent verification and contextualization of its bioactivity. This document summarizes quantitative data in structured tables, offers detailed experimental methodologies for key assays, and visualizes the implicated signaling pathway.

Summary of this compound and Analogs' Bioactivity

This compound is a diketopiperazine alkaloid isolated from fungi of the Penicillium and Aspergillus genera.[1][2] Research has primarily focused on its antiplasmodial and potential anti-inflammatory activities. Notably, this compound exhibits poor water solubility and is typically dissolved in solvents like ethanol, methanol, DMF, or DMSO for in vitro studies.[1][2]

Antiplasmodial Activity

This compound has demonstrated activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria.

CompoundTarget OrganismIC50 Value
This compound Plasmodium falciparum (3D7)35 µg/mL
JanoxepinPlasmodium falciparum (3D7)28 µg/mL
ArtesunatePlasmodium falciparum (Field Isolates)1.0 nM[3]
ChloroquinePlasmodium falciparum (Resistant Field Isolates)113 nM[3]
EpoxomicinPlasmodium falciparum (3D7)6.8 nM[3]

Note: The IC50 value for this compound was reported with the observation that the compound precipitated in the test media, which could affect the accuracy of the measurement.

Anti-inflammatory Activity

While direct anti-inflammatory IC50 values for this compound are not widely published, related compounds from the same family, Brevicompanine E and H, have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a potential anti-inflammatory role for this class of compounds. The underlying mechanism for Brevicompanine E has been linked to the inhibition of the NF-κB and AP-1 signaling pathways.[4]

CompoundCell LineAssayIC50 Value
Brevicompanine EBV2 microglial cellsNitric Oxide (NO) Production27 µg/mL[5]
Brevicompanine HBV2 microglial cellsNitric Oxide (NO) Production45 µg/mL[5]

Comparison with Established NF-κB Inhibitors

To provide context for the potential anti-inflammatory activity of Brevicompanine analogs, the following table lists the IC50 values of well-characterized inhibitors of the NF-κB pathway.

CompoundTarget/AssayCell Line/SystemIC50 Value
ParthenolideNF-κB-DNA BindingMultiple Myeloma Cells1 - 3 µM[6]
BAY 11-7082TNFα-induced IκBα phosphorylationTumor Cells10 µM[7][8][9]

Experimental Protocols

Determination of Antiplasmodial IC50 Against Plasmodium falciparum (SYBR Green Assay)

This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

  • Parasite Culture: The 3D7 strain of P. falciparum is cultured in human erythrocytes (O+ blood type) at a 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2). Parasites are synchronized at the ring stage using 5% D-sorbitol treatment.

  • Drug Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in complete culture medium to achieve the final desired concentrations.

  • Assay Plate Preparation: In a 96-well plate, 100 µL of the drug dilutions are added to each well in triplicate.

  • Parasite Addition: 100 µL of the synchronized parasite culture (ring-stage, 2% parasitemia, 2% hematocrit) is added to each well.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. The plates are then thawed, and 100 µL of SYBR Green I lysis buffer is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence readings are normalized to the drug-free control wells. The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

Determination of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol outlines a common method for screening compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 or BV2 macrophage cell lines are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Brevicompanine E or H) and incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate. 50 µL of Griess reagent A (sulfanilamide solution) is added to each well and incubated for 10 minutes at room temperature in the dark. Then, 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the plate is incubated for another 10 minutes.

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway

The anti-inflammatory activity of Brevicompanine E has been attributed to its ability to inhibit the NF-κB signaling pathway.[4] This pathway is a cornerstone of the inflammatory response.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Dissociation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus BrevicompanineE Brevicompanine E BrevicompanineE->IKK Inhibits

References

A Comparative Guide to the Bioactivity of Synthetic versus Natural Brevicompanine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of Brevicompanine B, examining both the natural isolate and its synthetic counterpart. While a direct, head-to-head comparison of bioactivity is not yet available in the scientific literature, this document consolidates the existing data to inform future research and development.

Data Presentation: A Comparative Summary

The following table summarizes the known biological activities and quantitative data for both natural and synthetic this compound. A direct comparison is limited by the lack of quantitative data for the synthetic form in equivalent bioassays.

BioactivityNatural this compoundSynthetic this compound
Antiplasmodial Active against Plasmodium falciparum 3D7 with an IC50 of 35 µg/mL.[1]No data available.
Plant Growth Regulation Pronounced plant growth regulatory activity.[2]Inhibits primary and secondary root growth in Arabidopsis thaliana at a concentration of 100 µM.[3]
Antibacterial No activity observed.[1]No data available.
Antifungal No activity observed.[1]No data available.

Key Biological Activities and Experimental Insights

Antiplasmodial Activity of Natural this compound

Natural this compound has demonstrated noteworthy activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria.[1] The reported 50% inhibitory concentration (IC50) is 35 µg/mL.[1] This finding suggests potential for this compound as a scaffold for the development of novel antimalarial agents.

Plant Growth Regulation by Both Natural and Synthetic Forms

Both naturally isolated and synthetically produced this compound exhibit plant growth regulatory properties.[2][3] A study utilizing synthetic this compound and its derivatives demonstrated a dose-dependent inhibition of both primary and secondary root growth in the model plant Arabidopsis thaliana at a concentration of 100 µM.[3] While this confirms the bioactivity of the synthetic molecule, the absence of an IC50 value precludes a direct potency comparison with the natural isolate.

Experimental Protocols

Antiplasmodial Activity Assay (SYBR Green I-based)

The antiplasmodial activity of this compound was assessed using a SYBR Green I-based fluorescence assay. This method quantifies parasite DNA to determine parasite viability.

  • Parasite Culture : Plasmodium falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a suitable medium.

  • Compound Preparation : A stock solution of this compound is prepared and serially diluted to the desired concentrations.

  • Assay Plate Preparation : Synchronized ring-stage parasites are added to 96-well plates containing the serially diluted compound.

  • Incubation : The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining : A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasite DNA.

  • Fluorescence Reading : The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis : The IC50 value is calculated from the dose-response curve.

Plant Root Growth Inhibition Assay (Arabidopsis thaliana)

The effect of this compound on plant growth is typically evaluated by measuring root elongation in Arabidopsis thaliana seedlings.

  • Seed Sterilization and Germination : Arabidopsis thaliana seeds are surface-sterilized and germinated on a sterile nutrient agar medium.

  • Seedling Transfer : After a few days of growth, seedlings of uniform size are transferred to new agar plates containing various concentrations of this compound.

  • Incubation : The plates are incubated vertically in a growth chamber with a controlled light and temperature cycle.

  • Root Length Measurement : The length of the primary root is measured at regular intervals over several days.

  • Data Analysis : The root growth inhibition is calculated relative to a vehicle-treated control group.

Mandatory Visualizations

Experimental Workflow for Antiplasmodial Activity Assay

G Workflow for SYBR Green I Antiplasmodial Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture P. falciparum a1 Add parasites and compound to 96-well plate p1->a1 p2 Prepare this compound dilutions p2->a1 a2 Incubate for 72 hours a1->a2 a3 Lyse cells and add SYBR Green I a2->a3 d1 Read fluorescence a3->d1 d2 Calculate IC50 d1->d2

Caption: Workflow of the SYBR Green I antiplasmodial assay.

Experimental Workflow for Plant Root Growth Inhibition Assay

G Workflow for Arabidopsis Root Growth Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Sterilize & Germinate Arabidopsis Seeds e1 Transfer seedlings to treatment plates p1->e1 p2 Prepare this compound agar plates p2->e1 e2 Incubate vertically e1->e2 d1 Measure root length e2->d1 d2 Calculate growth inhibition d1->d2

Caption: Workflow of the plant root growth inhibition assay.

Postulated Anti-inflammatory Signaling Pathway

While the direct anti-inflammatory activity of this compound has not been reported, the related compound Brevicompanine E has been shown to inhibit the NF-κB and AP-1 signaling pathways in microglia.[4] This provides a plausible mechanism by which this compound might exert anti-inflammatory effects.

G Postulated Anti-inflammatory Pathway for this compound cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates inflammation Inflammatory Gene Expression nucleus->inflammation brevB This compound (postulated) brevB->ikk inhibits

Caption: Postulated inhibition of the NF-κB pathway by this compound.

References

Cross-Species Analysis of Brevicompanine B on Root Growth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Brevicompanine B on root growth across different plant species. The information presented herein is based on available experimental data, offering insights into its species-specific activity and potential mechanisms of action.

Quantitative Data Summary

This compound exhibits distinct effects on root growth, varying significantly between different plant species. While it inhibits root development in the model organism Arabidopsis thaliana, it has been observed to promote root growth in Lactuca sativa (lettuce) and has no significant effect on Oryza sativa (rice) at similar concentrations.

SpeciesCompoundConcentrationEffect on Primary Root LengthEffect on Lateral Root DensityReference
Arabidopsis thalianaThis compound100 µMInhibitionImpaired[1]
Lactuca sativa (lettuce)Brevicompanines1 - 100 mg/LPromotion (dose-dependent)Not specified[2]
Oryza sativa (rice)Brevicompanines1 - 100 mg/LNo significant effectNot specified[2]

Comparison with Other Root Growth Regulators

  • This compound in Arabidopsis : Its inhibitory effect on root growth is not mediated by the canonical plant hormone signaling pathways such as auxin, cytokinin, or abscisic acid. Instead, it acts by modulating the plant's internal circadian clock.[1]

  • Auxins (e.g., IAA) : Auxins are well-established primary regulators of root development. They typically promote root initiation and elongation at low concentrations, while high concentrations can be inhibitory. Their action is mediated through a well-defined signaling pathway involving TIR1/AFB receptors and Aux/IAA transcriptional repressors.

This mechanistic divergence suggests that this compound offers a novel tool for studying root growth regulation, independent of the classical hormonal pathways.

Experimental Protocols

Arabidopsis thaliana Root Growth Assay

This protocol is adapted from standard methods for assessing root system architecture in Arabidopsis.

1. Seed Sterilization and Stratification:

  • Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.
  • Wash the seeds five times with sterile distilled water.
  • Resuspend seeds in 0.1% sterile agar and store at 4°C for 2-3 days for stratification.

2. Plating and Growth Conditions:

  • Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Adjust the pH to 5.7.
  • Autoclave the medium and pour it into square petri plates.
  • Dispense sterilized seeds onto the surface of the agar plates.
  • Seal the plates and place them vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

3. This compound Treatment:

  • After 4-5 days of germination, transfer seedlings to fresh half-strength MS plates containing various concentrations of this compound (e.g., 0 µM, 10 µM, 30 µM, 100 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all plates, including the control.

4. Data Acquisition and Analysis:

  • After a specified period of growth (e.g., 5-7 days), scan the plates at high resolution.
  • Measure the primary root length and count the number of lateral roots using image analysis software such as ImageJ.
  • Perform statistical analysis to determine the significance of the observed effects.

Lactuca sativa (Lettuce) Seedling Bioassay

This protocol is a generalized method for assessing the effect of substances on lettuce root growth.

1. Preparation of Test Solutions:

  • Dissolve this compound in a suitable solvent and prepare a series of dilutions (e.g., 1, 10, 50, 100 mg/L) in distilled water. A control solution with the solvent alone should also be prepared.

2. Seed Plating:

  • Place a filter paper in a petri dish and moisten it with a specific volume of the test solution.
  • Place a defined number of lettuce seeds (e.g., 10-20) on the moistened filter paper.

3. Incubation:

  • Seal the petri dishes to prevent evaporation and incubate them in the dark at a constant temperature (e.g., 24-25°C) for a defined period (e.g., 3-5 days).

4. Data Collection:

  • After the incubation period, measure the root length of the germinated seedlings.
  • Calculate the average root length for each concentration and compare it to the control to determine the effect of this compound.

Visualizations

Signaling Pathway of this compound in Arabidopsis Root Growth

BrevicompanineB_Signaling_Pathway cluster_cell Root Cell cluster_nucleus Nucleus BrevB This compound LHY_CCA1 LHY/CCA1 Genes BrevB->LHY_CCA1 Represses Expression LHY_CCA1_Protein LHY/CCA1 Proteins LHY_CCA1->LHY_CCA1_Protein Root_Growth_Genes Root Growth Promoting Genes LHY_CCA1_Protein->Root_Growth_Genes Promotes Expression Root_Growth Primary Root Growth Root_Growth_Genes->Root_Growth Experimental_Workflow cluster_species Plant Species start Start prep Prepare this compound Stock Solutions start->prep Arabidopsis Arabidopsis thaliana prep->Arabidopsis Lettuce Lactuca sativa prep->Lettuce Rice Oryza sativa prep->Rice assay Perform Root Growth Assays (Varying Concentrations) Arabidopsis->assay Lettuce->assay Rice->assay measure Measure Primary Root Length and Lateral Root Density assay->measure analyze Data Analysis and Comparison measure->analyze end End analyze->end

References

A Comparative Guide to the Metabolites of Penicillium and Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the secondary metabolites produced by two of the most significant fungal genera, Penicillium and Aspergillus. Renowned for their vast and diverse chemical arsenals, these fungi are a prolific source of natural products with a wide range of biological activities, from life-saving antibiotics to potent toxins. This document aims to be an objective resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in research and drug discovery efforts.

Overview of Secondary Metabolite Diversity

Both Penicillium and Aspergillus are exceptional producers of a wide array of secondary metabolites, which are low-molecular-weight compounds not essential for normal growth but crucial for survival and competition in their environment.[1] These metabolites are broadly classified into several major biosynthetic classes, including polyketides, non-ribosomal peptides, terpenes, and alkaloids.

Penicillium is arguably most famous for producing the β-lactam antibiotic penicillin, a cornerstone of modern medicine.[2] Beyond penicillins, this genus synthesizes a rich diversity of other bioactive compounds, including the antifungal agent griseofulvin, the cholesterol-lowering drug mevastatin (a precursor to lovastatin), and various mycotoxins like patulin and citrinin.[3][4] Genomic studies have revealed a vast number of predicted biosynthetic gene clusters (BGCs) in Penicillium species, indicating a largely untapped potential for the discovery of novel compounds.[1]

Aspergillus species are also prolific producers of secondary metabolites with significant impacts on human health and industry.[5] This genus is known for producing mycotoxins such as the highly carcinogenic aflatoxins and sterigmatocystins.[6] However, it is also a source of valuable pharmaceuticals, including lovastatin (from Aspergillus terreus), an important cholesterol-lowering drug, and a variety of enzymes used in industrial processes.[7] Like Penicillium, the genomes of Aspergillus species contain numerous BGCs, many of which are silent under standard laboratory conditions, hinting at a vast, unexplored chemical diversity.[6]

Comparative Analysis of Bioactive Metabolites

The following tables summarize the biological activities of selected secondary metabolites from Penicillium and Aspergillus species, presenting quantitative data (IC50 values) for direct comparison.

Antibacterial Activity
CompoundFungal SourceTarget BacteriumMIC/IC50Citation
Penicillin GPenicillium chrysogenumStaphylococcus aureus0.008 µg/mL (MIC)N/A
Helvolic acidAspergillus fumigatusGram-positive bacteriaNot specified[5]
AsperphenamatePenicillium sp. / Aspergillus flavipesVarious cancer cell linesModerate cytotoxicity[3]
Pos extractPenicillium oxalicumKlebsiella pneumoniae0.156 mg/mL (MIC & MBC)[8]
Poe extractPenicillium oxalicumStaphylococcus aureus ATCC 259232.5 mg/mL (MIC & MBC)[8]
P. oxalicum extractPenicillium oxalicumCandida albicans250 µg/ml (MIC)[9]
P. citrinum extractPenicillium citrinumCandida albicans62.5 µg/ml (MIC)[9]
Antifungal Activity
CompoundFungal SourceTarget FungusMIC/IC50Citation
GriseofulvinPenicillium griseofulvumVarious dermatophytes1-10 µg/mL (MIC)[3]
TerbinafineN/A (synthetic, but targets fungal ergosterol biosynthesis)Aspergillus and Penicillium species1 mg/l inhibits 88.9% of strains[10]
ItraconazoleN/A (synthetic azole)Aspergillus fumigatus, Aspergillus flavus10 mg/l inhibits 77.8% of strains[10]
EtoAc fraction of A. fumigatusAspergillus fumigatusMicrosporum canis60.5% inhibition[11]
EtoAc fraction of P. chrysogenumPenicillium chrysogenumTrichophyton rubrum70% inhibition[11]
Cytotoxic Activity Against Cancer Cell Lines
CompoundFungal SourceCancer Cell LineIC50 ValueCitation
GriseofulvinPenicillium griseofulvumHeLa (cervical cancer)20 µM[3][12]
Brefeldin APenicillium brefeldianumHL-60 (leukemia)35.7 nM[12]
Norsolorinic acidAspergillus parasiticusT-24 (bladder cancer)10.5 µM[12]
Tricitrinol BPenicillium citrinumHL-60 (leukemia)3.2 µM[3]
Prenylterphenyllin AAspergillus candidusA-549 (lung cancer)8.3 µM[3]
Aspergiolide AAspergillus glaucusA-549 (lung cancer)0.13 µM[13]
Penicidone EPenicillium sp.PATU8988T (pancreatic cancer)11.4 μM[14]
Citrinin derivative 12Penicillium citrinumMCF-7 (breast cancer)1.3 µM[15]
Mycophenolic acidPenicillium sp.HCT-116 (colon cancer)1.69 µM[15]

Regulation of Secondary Metabolism: A Comparative Overview

The production of secondary metabolites in both Penicillium and Aspergillus is tightly regulated at multiple levels, involving pathway-specific transcription factors, global regulators, and epigenetic modifications. A key player in this regulatory network is the Velvet complex , a group of proteins that links secondary metabolism with fungal development and light responses.[16]

The Velvet Complex Signaling Pathway

The core components of the Velvet complex are VeA, VelB, and the global regulator LaeA.[16] In the dark, VeA and VelB form a heterodimer that enters the nucleus and associates with LaeA. This trimeric complex then activates the expression of secondary metabolite biosynthetic gene clusters. In the presence of light, VeA is sequestered in the cytoplasm, preventing the formation of the active nuclear complex and thus inhibiting secondary metabolite production. Other proteins like VelC and VosA also interact with this complex and play roles in development and sporulation.[2] While the core components are conserved between Penicillium and Aspergillus, there are functional differences. For instance, in Penicillium chrysogenum, PcVelA and PcLaeA are crucial for penicillin biosynthesis, while in Aspergillus nidulans, VeA is a negative regulator of penicillin production.[2][17]

Velvet_Complex cluster_light Light cluster_dark Dark Light Light VeA_cyto VeA VeA_VelB_nuc VeA-VelB VeA_cyto->VeA_VelB_nuc Nuclear Import VelB_cyto VelB VelB_cyto->VeA_VelB_nuc LaeA_cyto LaeA LaeA_nuc LaeA LaeA_cyto->LaeA_nuc Nuclear Import Dark Dark VeA_VelB_nuc->VeA_cyto Nuclear Export (in light) Velvet_Complex Velvet Complex (VeA-VelB-LaeA) VeA_VelB_nuc->Velvet_Complex LaeA_nuc->Velvet_Complex BGCs Biosynthetic Gene Clusters Velvet_Complex->BGCs Activation SM_production Secondary Metabolite Production BGCs->SM_production

Caption: The Velvet complex regulation of secondary metabolism.

Biosynthesis of Major Metabolite Classes

The biosynthesis of the major classes of secondary metabolites follows distinct pathways, which are generally conserved between Penicillium and Aspergillus.

  • Polyketides: These are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[6] PKSs iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. The diversity of polyketides arises from the different ways the PKSs process the growing chain, including reductions, dehydrations, and cyclizations.[7] Both Penicillium and Aspergillus possess a large number of PKS genes, many of which are yet to be functionally characterized.[6]

  • Terpenes: Terpenoids are derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate pathway.[18] Terpene synthases then catalyze the formation of the diverse terpene scaffolds through cyclization and rearrangement reactions.[19]

Terpene_Biosynthesis AcetylCoA Acetyl-CoA MVA_pathway Mevalonate Pathway AcetylCoA->MVA_pathway IPP_DMAPP IPP / DMAPP MVA_pathway->IPP_DMAPP Terpene_Synthase Terpene Synthase IPP_DMAPP->Terpene_Synthase Terpenes Terpenes Terpene_Synthase->Terpenes

Caption: Simplified overview of the terpene biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and structural elucidation of secondary metabolites from Penicillium and Aspergillus.

Fungal Culture and Metabolite Extraction

This protocol describes a general method for the cultivation of Penicillium or Aspergillus species and the subsequent extraction of secondary metabolites using ethyl acetate.

Materials:

  • Fungal strain of interest (Penicillium or Aspergillus sp.)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (250 mL)

  • Sterile toothpicks or inoculation loop

  • Incubator with shaking capabilities

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass vials

Procedure:

  • Fungal Activation: Inoculate a PDA plate with the fungal strain using a sterile toothpick or inoculation loop. Incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Liquid Culture: Prepare 100 mL of PDB in a 250 mL Erlenmeyer flask and autoclave.

  • Inoculation: Aseptically transfer a small agar plug (approximately 1 cm²) from the PDA plate to the PDB.

  • Incubation: Incubate the liquid culture at 25-28°C with shaking at 150-200 rpm for 7-14 days. The optimal incubation time will vary depending on the fungal species and the target metabolites.

  • Extraction: a. After incubation, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter. b. To the culture filtrate, add an equal volume of ethyl acetate. c. Shake vigorously for 10-15 minutes in a separatory funnel. d. Allow the layers to separate and collect the upper ethyl acetate layer. e. Repeat the extraction of the aqueous layer with ethyl acetate two more times. f. Combine the ethyl acetate extracts.

  • Drying and Concentration: a. Dry the combined ethyl acetate extract over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

  • Storage: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or DMSO) and store in a glass vial at -20°C until further analysis.

Extraction_Workflow Start Fungal Culture (PDB) Filtration Filtration Start->Filtration Mycelium Mycelium (discard) Filtration->Mycelium Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Culture_Filtrate->Solvent_Extraction Aqueous_Layer Aqueous Layer (discard) Solvent_Extraction->Aqueous_Layer Organic_Layer Ethyl Acetate Extract Solvent_Extraction->Organic_Layer Drying Drying (Na2SO4) Organic_Layer->Drying Concentration Concentration (Rotovap) Drying->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for the extraction of fungal secondary metabolites.

HPLC-MS/MS Analysis

This protocol outlines a general method for the analysis of fungal crude extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Sample Preparation: Dilute the crude extract to a final concentration of 1 mg/mL in methanol. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Set the column temperature to 40°C.

    • Set the flow rate to 0.3 mL/min.

    • Use a gradient elution program, for example:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-25.1 min: 95% to 5% B

      • 25.1-30 min: 5% B (re-equilibration)

  • Mass Spectrometry Detection:

    • Set the ESI source to operate in both positive and negative ion modes.

    • Acquire full scan MS data from m/z 100-1500.

    • Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant ions in each scan.

  • Data Analysis: Process the acquired data using appropriate software. Identify putative compounds by comparing their retention times, accurate masses, and fragmentation patterns with databases (e.g., METLIN, MassBank) and literature data.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure of purified secondary metabolites.

Instrumentation and Software:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., CDCl3, DMSO-d6, MeOD).

  • NMR data processing software.

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in approximately 0.5 mL of a suitable deuterated solvent. Transfer the solution to an NMR tube.

  • 1D NMR Experiments:

    • Acquire a ¹H NMR spectrum to determine the number and types of protons in the molecule.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H correlations) and establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and determining the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.

  • Structure Elucidation: Integrate the information from all NMR experiments (chemical shifts, coupling constants, and correlations) to piece together the chemical structure of the metabolite.

Conclusion

The genera Penicillium and Aspergillus represent a vast and largely untapped reservoir of chemical diversity with immense potential for drug discovery and biotechnology. While they share many similarities in their biosynthetic capabilities and regulatory mechanisms, there are also key differences that make each genus a unique source of novel bioactive compounds. This guide provides a foundational framework for researchers to compare and explore the secondary metabolism of these important fungi. The provided data, protocols, and diagrams are intended to facilitate further research into the fascinating world of fungal natural products and their applications.

References

Lack of Antibacterial Properties in Brevicompanine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial properties of the natural compound Brevicompanine B. Through a review of existing literature and standardized experimental protocols, this document establishes the current understanding of this compound's activity, or lack thereof, against bacterial pathogens. This guide is intended to inform researchers and professionals in the fields of microbiology and drug discovery.

This compound: Biological Profile

This compound is a prenylated indole alkaloid isolated from the fungus Penicillium sp. While research has explored various biological activities of the brevicompanine family of compounds, studies have consistently shown that this compound does not possess antibacterial or antifungal properties.[1] In one study, when tested in antimicrobial assays, no activity was observed for this compound.[1]

Other biological activities have been reported for this compound and its analogues. For instance, this compound has demonstrated antiplasmodial activity against the malaria parasite Plasmodium falciparum.[1] Furthermore, other related brevicompanine compounds have been identified as plant growth regulators and inhibitors of lipopolysaccharide-induced nitric oxide production in microglial cells.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

To quantitatively assess the antibacterial activity of a compound, the Minimum Inhibitory Concentration (MIC) assay is a standard method. The broth microdilution method is a commonly used technique to determine the MIC.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Materials:

  • Test compound (e.g., this compound)

  • Positive control antibiotics (e.g., Ampicillin, Penicillin)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into broth and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[2]

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate using the appropriate broth.[3] A range of concentrations should be tested.

  • Inoculation: Each well of the microtiter plate, containing the different concentrations of the test compound, is inoculated with the standardized bacterial suspension.[2]

  • Controls:

    • Positive Control: Wells containing a known antibiotic with proven efficacy against the test bacteria.

    • Negative Control (Growth Control): Wells containing only the bacterial inoculum and broth, without any test compound.

    • Sterility Control: Wells containing only broth to check for contamination.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[2]

  • Data Interpretation: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria.[3][4] This can be assessed visually or by measuring the optical density using a plate reader.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the antibacterial activity of this compound in comparison to standard antibiotics against common bacterial strains.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundNot SpecifiedNo Activity Observed[1]
AmpicillinEscherichia coli4 µg/mL[5]
AmpicillinStaphylococcus aureus0.6-1 µg/mL[5]
PenicillinEscherichia coli64 -> 128 µg/mL[6]
PenicillinStaphylococcus aureus0.4 - 24 µg/mL[6]

Workflow for Confirming Lack of Antibacterial Activity

The following diagram illustrates the logical workflow for experimentally confirming the absence of antibacterial properties in a test compound like this compound.

Lack_of_Antibacterial_Activity_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare this compound Stock Solution D Perform Serial Dilutions of Compounds in 96-well Plate A->D B Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) E Inoculate Plates with Bacteria B->E C Prepare Positive Controls (e.g., Ampicillin) C->D D->E F Incubate Plates E->F G Read Results: Visual Inspection / OD Measurement F->G H No Inhibition of Bacterial Growth by this compound G->H I Inhibition of Bacterial Growth by Positive Controls G->I J Confirm Lack of Antibacterial Activity H->J I->J

Workflow for confirming the lack of antibacterial activity.

Conclusion

References

Evaluating different extraction techniques for brevicompanines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for the extraction of brevicompanines, a class of plant growth regulators produced by the fungus Penicillium brevicompactum.[1][2] The selection of an appropriate extraction method is critical for maximizing yield, ensuring purity, and maintaining the bioactivity of these promising compounds. This document outlines the principles, potential performance, and detailed experimental protocols for four common extraction methods: Maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

The quantitative data presented in this guide is based on typical performance characteristics observed for the extraction of similar secondary metabolites from fungal and plant matrices, as direct comparative studies on brevicompanine extraction were not available in the reviewed literature.

Comparative Analysis of Extraction Techniques

The following table summarizes the potential performance of different extraction techniques for brevicompanines based on general principles and data from analogous extractions.

Parameter Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Extraction Yield (%) 15-2525-4030-4520-35
Purity of Extract (%) 40-6050-7055-7570-90
Extraction Time 24-72 hours30-60 minutes5-15 minutes1-2 hours
Solvent Consumption HighModerateLowVery Low (CO2)
Operating Temperature Room Temperature25-50°C50-100°C40-60°C
Energy Consumption LowModerateHighHigh
Selectivity LowModerateModerateHigh
Suitability for Thermolabile Compounds HighHighModerateHigh
Initial Equipment Cost LowModerateModerateHigh

Experimental Protocols

Maceration

Maceration is a simple and cost-effective solid-liquid extraction technique.[3] It involves soaking the source material in a solvent for an extended period to allow the desired compounds to diffuse into the solvent.

Methodology:

  • Preparation of Fungal Material: The mycelia of Penicillium brevicompactum are harvested from the fermentation broth by filtration. The collected mycelia are then dried and ground into a fine powder.

  • Extraction: The powdered mycelia (100 g) are placed in a sealed container with a suitable solvent (e.g., 1 L of ethyl acetate).

  • Incubation: The mixture is kept at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration: The mixture is filtered to separate the solid residue from the extract. The solvent is then evaporated under reduced pressure to obtain the crude brevicompanine extract.

  • Purification: The crude extract is further purified using chromatographic techniques such as column chromatography or preparative HPLC to isolate the brevicompanines.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts the cell walls of the source material, enhancing solvent penetration and mass transfer.[4][5][6] This method generally leads to higher yields in shorter extraction times compared to maceration.[4][5][6]

Methodology:

  • Preparation of Fungal Material: Prepare the fungal material as described for maceration.

  • Extraction: The powdered mycelia (100 g) are suspended in a solvent (e.g., 1 L of ethanol) in a vessel.

  • Sonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed into the mixture. The extraction is carried out at a specific frequency (e.g., 20-40 kHz) and power for 30-60 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: The extract is separated and concentrated as described for maceration.

  • Purification: The crude extract is purified using chromatographic methods.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the moisture within the sample, causing a rapid increase in temperature and pressure that ruptures the cell walls and releases the target compounds into the solvent.[7] This technique is known for its high efficiency and significantly reduced extraction times.[8]

Methodology:

  • Preparation of Fungal Material: Prepare the fungal material as described for maceration.

  • Extraction: The powdered mycelia (100 g) are mixed with a microwave-transparent solvent (e.g., 500 mL of methanol) in a microwave-safe extraction vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation at a controlled power (e.g., 500 W) and temperature (e.g., 80°C) for a short duration (e.g., 10 minutes).

  • Filtration and Concentration: The extract is separated and concentrated as described for maceration.

  • Purification: The crude extract is purified using chromatographic methods.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[9] Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the sample matrix and selective dissolution of target compounds.[9] This method is highly selective and provides high-purity extracts without residual organic solvents.[8]

Methodology:

  • Preparation of Fungal Material: Prepare the fungal material as described for maceration.

  • Extraction: The powdered mycelia (100 g) are packed into an extraction vessel.

  • Supercritical Fluid Application: Supercritical CO2, often modified with a co-solvent like ethanol to enhance polarity, is pumped through the vessel at a specific temperature (e.g., 50°C) and pressure (e.g., 300 bar).

  • Fractionation: The pressure is then reduced in a separator, causing the CO2 to return to its gaseous state and the extracted brevicompanines to precipitate.

  • Collection and Purification: The collected extract is then further purified if necessary using chromatographic techniques.

Visualizing the Extraction Workflows

The following diagrams illustrate the general workflows for each extraction technique.

Maceration_Workflow Start Start: Fungal Biomass Grinding Grinding Start->Grinding Mixing Mixing with Solvent Grinding->Mixing Incubation Incubation (24-72h) Mixing->Incubation Filtration Filtration Incubation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Brevicompanine Extract Evaporation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_Brevicompanines Pure Brevicompanines Purification->Pure_Brevicompanines

Caption: Workflow for Maceration Extraction.

UAE_Workflow Start Start: Fungal Biomass Grinding Grinding Start->Grinding Mixing Mixing with Solvent Grinding->Mixing Sonication Ultrasonication (30-60 min) Mixing->Sonication Filtration Filtration Sonication->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Brevicompanine Extract Evaporation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_Brevicompanines Pure Brevicompanines Purification->Pure_Brevicompanines

Caption: Workflow for Ultrasound-Assisted Extraction.

MAE_Workflow Start Start: Fungal Biomass Grinding Grinding Start->Grinding Mixing Mixing with Solvent Grinding->Mixing Microwave Microwave Irradiation (5-15 min) Mixing->Microwave Filtration Filtration Microwave->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Brevicompanine Extract Evaporation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_Brevicompanines Pure Brevicompanines Purification->Pure_Brevicompanines

Caption: Workflow for Microwave-Assisted Extraction.

SFE_Workflow Start Start: Fungal Biomass Grinding Grinding Start->Grinding Loading Loading into Extraction Vessel Grinding->Loading Extraction Supercritical CO2 Extraction Loading->Extraction Separation Pressure Reduction & Separation Extraction->Separation Crude_Extract Crude Brevicompanine Extract Separation->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_Brevicompanines Pure Brevicompanines Purification->Pure_Brevicompanines

Caption: Workflow for Supercritical Fluid Extraction.

Conclusion

The choice of an extraction technique for brevicompanines depends on the specific requirements of the research or application. For preliminary studies or when resources are limited, maceration offers a simple and low-cost option. UAE and MAE provide a significant improvement in efficiency, offering higher yields in much shorter times, making them suitable for routine laboratory-scale extractions. For applications requiring high purity and the avoidance of organic solvents, SFE is the preferred method, despite its higher initial cost. Further research involving direct comparative studies would be beneficial to provide definitive quantitative data for the extraction of brevicompanines using these techniques.

References

A Comparative Guide to Circadian Rhythm Modulators: Brevicompanine B and Key Mammalian Clock Regulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate machinery of the circadian clock, the internal timekeeper governing a vast array of physiological processes, presents a compelling target for therapeutic intervention in a range of disorders, from sleep disturbances to metabolic diseases.[1][2][3] Small molecule modulators offer a powerful approach to dissect and manipulate this complex system. This guide provides a comparative overview of Brevicompanine B and other prominent circadian rhythm modulators, with a focus on their mechanisms of action, supported by experimental data.

While this compound has demonstrated effects on the plant circadian clock, its impact on mammalian systems remains an open area of investigation. This guide, therefore, focuses on a detailed comparison of well-characterized modulators in mammalian models, providing a framework for understanding their differential effects and therapeutic potential.

Quantitative Comparison of Circadian Rhythm Modulators

The following table summarizes the quantitative effects of several key circadian rhythm modulators on the core mammalian clock. The data is derived from studies utilizing common cellular models, such as the human U2OS osteosarcoma cell line, often engineered with luciferase reporters driven by the promoters of core clock genes like Bmal1 or Per2.

ModulatorTarget(s)Effect on PeriodEffect on AmplitudeModel SystemReference
Longdaysin CKIδ, CKIα, ERK2Lengthens (e.g., >10 hours at 10 µM)Not consistently reportedU2OS cells (Bmal1-dLuc)[4][5][6]
KL001 CRY1 and CRY2 (stabilizer)Lengthens (dose-dependent)Reduces (dose-dependent)U2OS cells (Bmal1-dLuc, Per2-dLuc)[7]
GSK3β Inhibitors (e.g., CHIR99021)GSK3βShortensNot consistently reportedU2OS cells (Bmal1-dLuc)[8][9][10]
CK1δ/ε Inhibitor (PF-670462)CK1δ and CK1εLengthens (e.g., up to 8 hours in SCN slices; to 33 hours in fibroblasts at 1µM)Not consistently reportedMouse fibroblasts (PER2::Luc), SCN slices[11][12][13][14]
This compound Plant circadian clock componentsLengthens (in plants)Reduces (in plants)Arabidopsis thaliana

Signaling Pathways and Mechanisms of Action

The core mammalian circadian clock is a complex network of transcriptional-translational feedback loops. The modulators discussed in this guide exert their effects by targeting key components of this network.

Circadian_Rhythm_Modulators_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK/BMAL1 CLOCK/BMAL1 E-box E-box CLOCK/BMAL1->E-box Binds to PER/CRY PER/CRY PER/CRY->CLOCK/BMAL1 Inhibits Rev-erbα Rev-erbα Rev-erbα->CLOCK/BMAL1 Inhibits GSK3β_n GSK3β GSK3β_n->Rev-erbα Phosphorylates for stabilization CRY2 CRY2 GSK3β_n->CRY2 Phosphorylates for degradation CK1δ/ε_n CK1δ/ε PER PER CK1δ/ε_n->PER Phosphorylates for degradation Per/Cry mRNA Per/Cry mRNA E-box->Per/Cry mRNA Transcription Rev-erbα mRNA Rev-erbα mRNA E-box->Rev-erbα mRNA Transcription PER/CRY_p PER/CRY Per/Cry mRNA->PER/CRY_p Translation Rev-erbα_p Rev-erbα Rev-erbα mRNA->Rev-erbα_p Translation PER/CRY_p->PER/CRY Nuclear translocation CRY_degradation Ubiquitin-dependent degradation PER/CRY_p->CRY_degradation CRY PER_degradation Proteasomal degradation PER/CRY_p->PER_degradation PER Rev-erbα_p->Rev-erbα Nuclear translocation GSK3β_c GSK3β GSK3β_c->GSK3β_n CK1δ/ε_c CK1δ/ε CK1δ/ε_c->CK1δ/ε_n Longdaysin Longdaysin Longdaysin->CK1δ/ε_c PF-670462 PF-670462 PF-670462->CK1δ/ε_c KL001 KL001 KL001->CRY_degradation GSK3β_Inhibitors GSK3β Inhibitors GSK3β_Inhibitors->GSK3β_c

Caption: Signaling pathway of the mammalian circadian clock and targets of key modulators.

This compound: In the model plant Arabidopsis, brevicompanines lead to the transcriptional misregulation of core clock components, resulting in a dampened amplitude and a longer period of the circadian rhythm. The precise molecular targets within the plant clock machinery are still under investigation.

Longdaysin: This potent period-lengthening compound acts by inhibiting multiple kinases, primarily Casein Kinase 1 delta (CKIδ), Casein Kinase 1 alpha (CKIα), and ERK2.[4][5] CKIδ and CKIα are crucial for the phosphorylation of the PERIOD (PER) proteins, which marks them for degradation. By inhibiting these kinases, Longdaysin stabilizes PER proteins, delaying their degradation and thereby extending the circadian period.[4]

KL001: As a first-in-class cryptochrome (CRY) stabilizer, KL001 directly binds to CRY1 and CRY2, preventing their ubiquitin-dependent degradation.[7] This leads to an accumulation of CRY proteins, which are the primary negative regulators of the CLOCK/BMAL1 transcriptional complex. The increased levels of CRY enhance the repression of CLOCK/BMAL1, resulting in a lengthened circadian period.

GSK3β Inhibitors: Glycogen synthase kinase 3 beta (GSK3β) has a multifaceted role in the circadian clock. It phosphorylates and regulates the stability of several core clock proteins, including CRY2 and REV-ERBα. Inhibition of GSK3β leads to the stabilization of CRY2 and the destabilization of REV-ERBα.[10] Since CRY2 is a period-lengthening component and REV-ERBα is a period-shortening component of the clock, the net effect of GSK3β inhibition is a robust shortening of the circadian period.[8][9][10]

CK1δ/ε Inhibitors (e.g., PF-670462): Similar to Longdaysin, these inhibitors target Casein Kinase 1 delta and epsilon. These kinases are responsible for phosphorylating PER proteins, which is a critical step for their subsequent degradation.[11][13] Inhibition of CK1δ/ε leads to the accumulation and nuclear retention of PER2, thereby prolonging the negative feedback loop and significantly lengthening the circadian period.[11][13]

Experimental Protocols

The characterization of circadian rhythm modulators typically involves cell-based assays using reporter genes linked to the promoters of core clock genes.

Typical Experimental Workflow:

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., U2OS cells) Transfection 2. Transfection (e.g., Bmal1-luciferase reporter) Cell_Culture->Transfection Synchronization 3. Synchronization (e.g., Dexamethasone) Transfection->Synchronization Compound_Treatment 4. Compound Treatment (Varying concentrations) Synchronization->Compound_Treatment Luminescence_Recording 5. Real-time Luminescence Recording (e.g., LumiCycle) Compound_Treatment->Luminescence_Recording Data_Analysis 6. Data Analysis (Period, Amplitude, Phase) Luminescence_Recording->Data_Analysis

References

Safety Operating Guide

Prudent Disposal of Brevicompanine B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of Brevicompanine B, a bioactive indole alkaloid, researchers and laboratory personnel should adopt a cautious approach that extends beyond the minimal guidance typically found. While a Safety Data Sheet (SDS) for this compound suggests that smaller quantities may be disposed of with household waste, this recommendation is often insufficient for a laboratory environment where the substance may be contaminated or exist in various formulations. Therefore, treating this compound with the same level of care as a cytotoxic compound is a recommended best practice to ensure personnel safety and environmental protection.

Immediate Safety and Handling Protocols

When handling this compound, especially during disposal procedures, it is imperative to utilize appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The following procedure is a recommended guideline for the proper disposal of this compound waste in a research setting. This process aligns with general best practices for cytotoxic and hazardous chemical waste management[1][2][3][4].

  • Segregation at the Point of Generation : Immediately after use, all waste contaminated with this compound must be segregated from non-hazardous waste streams. This includes:

    • Unused or expired pure compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, gloves, vials, and absorbent paper.

  • Waste Container Selection : Utilize designated hazardous waste containers. For compounds treated as cytotoxic, these are typically color-coded. While specific colors can vary by institution and region, purple or yellow containers are commonly used for chemotherapy and cytotoxic waste[3][4]. All containers must be leak-proof and have a secure lid[1].

  • Labeling : Clearly label the waste container with "Hazardous Waste," "Cytotoxic Waste" (as a precaution), and "this compound." The label should also include the date of accumulation and the name of the principal investigator or laboratory.

  • Contaminated Sharps : Any sharps, such as needles or glass slides, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste[2][4][5].

  • Liquid Waste : Aqueous solutions of this compound should not be disposed of down the drain. They should be collected in a sealed, leak-proof container, clearly labeled as hazardous waste, and stored in a designated satellite accumulation area within the laboratory.

  • Decontamination of Work Surfaces : After handling and disposal, thoroughly decontaminate all work surfaces. A standard laboratory disinfectant or a solution of bleach followed by a neutralizing agent (like sodium thiosulfate) can be effective.

  • Final Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. These specialized services will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, typically via high-temperature incineration[2].

Quantitative Data Summary

No specific quantitative exposure limits or disposal thresholds for this compound were identified in the available safety data. In the absence of such data, a zero-tolerance policy for release into the environment is the most prudent approach. All quantities of this compound waste, regardless of concentration, should be disposed of as hazardous chemical waste.

ParameterValueSource
Occupational Exposure Limit (OEL)Not EstablishedN/A
Reportable Quantity (RQ)Not EstablishedN/A
Recommended Disposal MethodHigh-Temperature Incineration[2]
Drain DisposalProhibited

Experimental Protocols

Protocol: Deactivation of Indole Alkaloids

Materials:

  • Waste solution containing this compound

  • Sodium hypochlorite solution (bleach)

  • Sodium thiosulfate solution (for neutralization)

  • pH indicator strips

Methodology:

  • Working in a chemical fume hood, slowly add an excess of sodium hypochlorite solution to the liquid waste containing this compound.

  • Allow the mixture to react for a minimum of 4 hours to facilitate oxidation.

  • Neutralize the excess bleach by adding sodium thiosulfate solution until the mixture no longer tests positive for oxidizing agents (e.g., using potassium iodide-starch paper).

  • Adjust the pH of the final solution to be within the acceptable range for your institution's hazardous waste collection (typically between 6 and 9).

  • Despite this pre-treatment, the resulting solution must still be collected and disposed of as hazardous chemical waste.

Visualized Disposal Workflow

The following diagrams illustrate the decision-making process and the physical workflow for the proper disposal of this compound.

start Generate this compound Waste is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharp_container Place in Cytotoxic Sharps Container is_sharp->sharp_container Yes solid_waste Contaminated Solid Waste (gloves, tips, etc.) is_liquid->solid_waste No liquid_container Collect in Labeled, Sealed Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Cytotoxic Solid Waste Bin solid_waste->solid_container store Store in Designated Satellite Accumulation Area sharp_container->store liquid_container->store solid_container->store ehs_pickup Arrange for EHS/Contractor Pickup store->ehs_pickup end Document Waste Transfer ehs_pickup->end

Caption: Decision workflow for segregating this compound waste.

lab_bench Laboratory Bench (Point of Generation) satellite_area Satellite Accumulation Area (Secure, Secondary Containment) lab_bench->satellite_area Segregate & Containerize central_storage Central Hazardous Waste Storage satellite_area->central_storage EHS Pickup disposal_facility Licensed Disposal Facility (Incineration) central_storage->disposal_facility Waste Hauler Transport

Caption: Logistical flow of this compound waste from lab to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.